Product packaging for Cerium(III) carbonate(Cat. No.:CAS No. 537-01-9)

Cerium(III) carbonate

Cat. No.: B1595624
CAS No.: 537-01-9
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
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Description

Significance and Research Context of Cerium(III) Compounds as Precursors and Active Species

Cerium compounds, particularly in the +3 oxidation state, play a crucial role as both precursors and active species in a multitude of chemical processes. samaterials.comnih.gov The unique electronic structure of cerium, which allows for a reversible transition between the +3 and +4 oxidation states, is fundamental to its utility. researchgate.net This redox chemistry is central to the application of cerium in synthetic and materials chemistry. researchgate.net

As precursors, cerium(III) compounds like cerium(III) carbonate are foundational materials for creating more complex cerium-containing substances. americanelements.comsamaterials.comnrel.govosti.goviucr.org For instance, this compound is a key starting material for the synthesis of various perovskites, which are under investigation for applications such as solar thermochemical hydrogen production. nrel.goviucr.org The precise composition of the cerium carbonate precursor, including the degree of hydration, is critical for accurate stoichiometric calculations in these syntheses. nrel.goviucr.org Similarly, other cerium(III) salts like cerium(III) chloride serve as starting points for preparing other cerium compounds, including Lewis acids like cerium(III) trifluoromethanesulfonate. wikipedia.org

Beyond their role as precursors, cerium(III) compounds are also significant as active species, especially in catalysis. nih.gov They are known to promote a variety of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The catalytic activity of cerium compounds is often attributed to their redox properties and their ability to act as Lewis acids. researchgate.netwikipedia.org Research has shown that the coordination environment around the cerium ion significantly influences its oxidizing ability, and different ligands can be used to stabilize either the +3 or +4 oxidation state. researchgate.netwiley.com

Properties of this compound Hydrate (B1144303)
PropertyValueReference
Chemical FormulaCe₂(CO₃)₃ · xH₂O samaterials.com
AppearanceWhite to off-white powder samaterials.com
Molar Mass460.26 g/mol (anhydrous) samaterials.com
SolubilityInsoluble in water, soluble in dilute mineral acids samaterials.comfishersci.pt

Broad Spectrum of Academic Inquiry: From Fundamental Chemistry to Applied Sciences

The scientific investigation into this compound and related cerium compounds spans a wide range of disciplines, from fundamental chemical principles to diverse applied sciences.

In the realm of fundamental chemistry , research focuses on understanding the synthesis, structure, and reactivity of cerium compounds. nih.govwiley.com For example, studies have explored the synthesis of this compound nanoparticles and the factors that control their morphology. acs.org Other research delves into the coordination chemistry of cerium(III) to develop new catalytic systems and to understand the mechanisms of cerium-promoted organic reactions. nih.govwiley.com The electrochemical behavior of cerium(III)/cerium(IV) complexes is another area of active investigation, with the goal of understanding the thermodynamics and kinetics of their redox chemistry. researchgate.net

The applications of this compound and its derivatives are explored across numerous applied sciences :

Materials Science: this compound is a precursor for producing cerium oxide (CeO₂), a material with widespread applications. americanelements.com It is also used in the development of advanced ceramics, where it can enhance properties like strength and thermal stability. samaterials.comstanfordmaterials.com Furthermore, cerium compounds are incorporated into materials for their specific optical and magnetic properties. samaterials.com

Catalysis: Cerium-based materials, often derived from this compound, are crucial in catalysis. samaterials.comstanfordmaterials.com They are key components in automotive catalytic converters for reducing harmful emissions and are also used as catalysts in various organic synthesis reactions. samaterials.comstanfordmaterials.com

Glass and Polishing: In the glass industry, this compound acts as a decolorizing agent. samaterials.comstanfordmaterials.com Cerium oxide, derived from the carbonate, is considered a highly efficient polishing agent for precision optics. americanelements.com

Environmental Technologies: Cerium compounds are being investigated for their potential in environmental remediation, such as in water treatment to remove contaminants. samaterials.comstanfordmaterials.com

Electronics and Energy: Cerium compounds are used in the production of phosphors for lighting and displays. samaterials.com They are also being explored for their potential in energy applications, such as in fuel additives to improve combustion and in materials for solar energy conversion. samaterials.comstanfordmaterials.com

Research Applications of this compound
FieldApplicationReference
Materials SciencePrecursor for cerium oxide and advanced ceramics americanelements.comsamaterials.comstanfordmaterials.com
CatalysisAutomotive catalytic converters, organic synthesis samaterials.comstanfordmaterials.com
Glass ManufacturingDecolorizing agent and polishing agent americanelements.comsamaterials.comstanfordmaterials.com
Environmental ScienceWater treatment for contaminant removal samaterials.comstanfordmaterials.com
ElectronicsPhosphors for lighting and displays samaterials.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ce2(CO3)3<br>C3Ce2O9 B1595624 Cerium(III) carbonate CAS No. 537-01-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cerium(3+);tricarbonate
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InChI

InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6
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InChI Key

GHLITDDQOMIBFS-UHFFFAOYSA-H
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Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3]
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Molecular Formula

Ce2(CO3)3, C3Ce2O9
Record name Cerium(III) carbonate
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DSSTOX Substance ID

DTXSID7041758
Record name Cerium carbonate
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Molecular Weight

460.26 g/mol
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Physical Description

Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS]
Record name Carbonic acid, cerium(3+) salt (3:2)
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CAS No.

537-01-9, 14623-75-7
Record name Cerous carbonate
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Record name Dicerium tricarbonate
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Record name CEROUS CARBONATE
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Spectroscopic and Structural Elucidation of Cerium Iii Carbonate Systems

Crystallographic Investigations

High-resolution crystallographic methods are indispensable for identifying the precise phase composition and determining the atomic arrangements within cerium(III) carbonate systems.

Synchrotron powder X-ray diffraction (PXRD) is a powerful technique for the phase identification of crystalline materials. A study on a commercial 'this compound hydrate' revealed a complex multiphase composition rather than the nominal Ce₂(CO₃)₃. nrel.govnrel.gov The analysis of the synchrotron PXRD pattern showed that the material was, in fact, a mixture of three distinct phases. nrel.gov

The primary phases identified were orthorhombic this compound hydroxide (B78521) (CeCO₃OH) and cubic cerium(IV) oxide (CeO₂). nrel.gov A minor component was identified as a hexagonal form of CeCO₃OH. nrel.gov This complexity highlights the importance of precise phase characterization, as the properties and reactivity of the bulk material are a composite of its constituent phases. The presence of multiple cerium-containing phases underscores the challenges in synthesizing pure this compound. nrel.gov

Studies have also identified other hydrated forms, such as cerium carbonate hydrate (B1144303) (Ce₂(CO₃)₃·8H₂O) and cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O), in samples prepared under different conditions. nih.govacs.org For instance, in certain synthesis routes, the relative amounts of cerium carbonate hydrate and cerium oxycarbonate can be influenced by the concentration of reagents. nih.gov

The majority phase found in some commercial 'this compound hydrate' samples is an orthorhombic form of this compound hydroxide (CeCO₃OH). nrel.govresearchgate.net The crystal structure of this phase was refined using a model based on the mineral ancylite, which has an orthorhombic Pmcn space group. nrel.govresearchgate.netosti.gov The refined lattice parameters for CeCO₃OH were determined to be a = 5.01019 (2) Å, b = 8.55011 (4) Å, and c = 7.31940 (4) Å. nrel.govresearchgate.netosti.gov

In this structure, the cerium atom (Ce1), the carbon atom (C1), and two of the oxygen atoms (O1, O3) are located at special positions with m point group symmetry. iucr.org The third oxygen atom (O2) occupies a general position. iucr.org The coordination environment around the Ce(III) cation involves bonds to both carbonate and hydroxide groups. nrel.gov Specifically, each cerium cation is bonded to two hydroxide groups and five carbonate groups. nrel.gov The hydrogen atoms of the hydroxide groups were not located in the refinement. nrel.goviucr.org This orthorhombic CeCO₃OH structure is isostructural with other lanthanoid carbonate hydroxides such as those of lanthanum, praseodymium, and neodymium. nrel.gov

Table 1: Crystallographic Data for Orthorhombic CeCO₃OH

Parameter Value
Crystal System Orthorhombic
Space Group Pmcn
a (Å) 5.01019 (2)
b (Å) 8.55011 (4)
c (Å) 7.31940 (4)

Data sourced from Nagle-Cocco et al. (2025) nrel.govresearchgate.netosti.gov

Analysis of commercially available 'this compound hydrate' has revealed that it is often not a single-phase material but a mixture. nrel.govnrel.gov Synchrotron powder X-ray diffraction data has shown that a significant portion of such materials can be cubic cerium(IV) oxide (CeO₂). nrel.govresearchgate.netosti.gov In one particular analysis, CeO₂ constituted 47.12% by weight of the sample. nrel.govresearchgate.net

Besides the dominant orthorhombic CeCO₃OH and cubic CeO₂, a minor amount of a hexagonal polymorph of CeCO₃OH (0.40%wt) was also detected. nrel.govnrel.gov Other research has identified different hydrated and oxy-carbonate phases depending on the synthesis method, including cerium carbonate octahydrate (Ce₂(CO₃)₃·8H₂O) and cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O). nih.govacs.orgresearchgate.net The presence of these various phases highlights the sensitivity of the final product to the synthesis conditions and the importance of thorough characterization. nrel.govnrel.govnih.gov

Table 2: Phase Composition of a Commercial 'this compound Hydrate' Sample

Phase Crystal System Space Group Weight Percentage (%)
CeCO₃OH Orthorhombic Pmcn 52.49
CeO₂ Cubic Fm3m 47.12
CeCO₃OH Hexagonal P6 0.40

Data sourced from Nagle-Cocco et al. (2025) nrel.govnrel.govresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the surface chemistry, oxidation states, and bonding environments within this compound systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. nih.gov For cerium compounds, XPS is particularly valuable for distinguishing between the Ce(III) and Ce(IV) oxidation states. chalcogen.ro The Ce 3d XPS spectrum is complex, featuring multiple peaks due to "shake-up" and "shake-down" satellite features, which arise from electron-electron interactions during the photoemission process. chalcogen.ro

Analysis of the Ce 3d spectra allows for the quantification of the relative amounts of Ce³⁺ and Ce⁴⁺ on the surface. researchgate.net The presence of Ce³⁺ is often associated with oxygen vacancies on the surface of ceria-based materials. nih.gov For cerium carbonate, maintaining the cerium in the +3 oxidation state is often desirable. google.com XPS studies can confirm the predominance of Ce(III) in cerium carbonate materials and can also detect the presence of any surface oxidation to Ce(IV), which might occur due to atmospheric exposure or specific treatments. nih.govgoogle.com The O 1s XPS spectrum can provide information about different oxygen species, such as lattice oxygen in oxides, carbonate groups, and hydroxyl groups or adsorbed water. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is used to identify functional groups present in a sample. mdpi.com In the context of this compound, FTIR is used to characterize the carbonate (CO₃²⁻) and hydroxyl (OH⁻) ligands, as well as any associated water molecules. acs.org

The vibrational modes of the carbonate ion are particularly informative. The position and splitting of the asymmetric stretching vibration (ν₃) of the carbonate group, typically observed in the 1300-1600 cm⁻¹ region, can indicate its coordination mode (e.g., unidentate, bidentate, bridging). researchgate.net For instance, a large peak separation between the symmetric and asymmetric stretching vibrations can be indicative of metal-coordinated unidentate carbonate species. researchgate.net

FTIR spectra of cerium carbonate materials also typically show broad absorption bands around 3400 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxyl groups and adsorbed water, and a band around 1630 cm⁻¹ due to the H-O-H bending vibration of water. acs.org A peak around 744 cm⁻¹ can confirm the bonding between cerium and oxygen. researchgate.net Specific peak ratios, such as that between peaks at 1410 cm⁻¹ and 1468 cm⁻¹, have been used to characterize different forms of this compound. google.com

Table 3: Common FTIR Bands in Cerium Carbonate Systems

Wavenumber (cm⁻¹) Assignment
~3400 O-H stretching (hydroxyl groups, water)
~1630 H-O-H bending (adsorbed water)
1390 - 1500 ν₃ (asymmetric stretch) of carbonate
~1050 Physical absorption of water
~744 Ce-O bond vibration

Data compiled from various sources. acs.orgresearchgate.netresearchgate.net

Raman Scattering Spectroscopy for Precipitate Identification

Raman scattering spectroscopy serves as a valuable tool for the identification and characterization of this compound precipitates. This technique provides insight into the vibrational modes of the carbonate ions within the crystal lattice, allowing for the confirmation of the compound's formation. In laboratory experiments, stoichiometric this compound has been shown to exhibit a characteristic strong doublet at 1086 cm⁻¹ and 1077 cm⁻¹. researchgate.net The symmetric stretching mode (ν₁) of the carbonate ion is particularly prominent and serves as a key diagnostic feature.

In studies involving the reaction of carbon monoxide with ceria surfaces, a Raman band observed at 1068 cm⁻¹ has been attributed to the formation of a surface carbonate species. researchgate.net Furthermore, during the investigation of cerium(III) phosphate (B84403) dissolution in alkaline carbonate solutions, Raman analysis was employed to identify the nature of secondary precipitates. spmi.rucyberleninka.ru The spectra of these precipitates showed prominent peaks corresponding to carbonate anions, confirming the conversion of cerium phosphate to this compound under the experimental conditions. spmi.ru The interpretation of these spectra is often aided by comparison with reference databases. spmi.ru

Table 1: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹) Assignment Context/Reference Material Source(s)
1086 and 1077 Strong doublet, ν₁ (symmetric stretching) Stoichiometric this compound researchgate.net
1068 ν₁ (symmetric stretching) Carbonate formed on a ceria surface researchgate.net
Not specified Prominent carbonate anion peaks Secondary precipitate from CePO₄ conversion spmi.ru

UV-Visible Spectroscopy in Solution-Phase and Catalytic Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying this compound, both in solution and as part of catalytic systems. The Ce(III) ion has characteristic sharp absorption bands in the UV region that arise from 4f-5d electronic transitions. For instance, diffuse-reflectance UV-Vis (DR-UV-Vis) spectra of micron-sized this compound hydrate (Ce₂(CO₃)₃·8H₂O) show distinct absorption bands at 240 nm, 252 nm, and 272 nm. escholarship.org In ethanolic solutions of cerium(III) nitrate (B79036), a maximum absorbance is observed at 265 nm, accompanied by a shoulder that extends to approximately 350 nm. researchgate.net

In the context of catalysis, UV-Vis spectroscopy is frequently used to monitor the progress of reactions. For example, the catalytic activity of this compound in the degradation of organic dyes, such as methylene (B1212753) blue, under UV irradiation can be quantified by tracking the decrease in the dye's characteristic absorbance maximum (e.g., at 654 nm for methylene blue) over time. google.com This allows for the calculation of reaction kinetics and the evaluation of the catalyst's efficiency. google.comacs.org While UV-Vis is also used to study cerium redox chemistry in acidic solutions, these experiments often require a preliminary step to remove carbonate ions as carbon dioxide gas to avoid interference. acs.orgresearchgate.net

Table 2: UV-Visible Absorption Bands Associated with Cerium(III)

Wavelength (nm) Sample Type / Conditions Source(s)
240, 252, 272 Micron-sized Ce₂(CO₃)₃·8H₂O (DR-UV-Vis) escholarship.org
265 Cerium(III) nitrate in ethanolic solution researchgate.net
654 Methylene blue dye (used to monitor degradation) google.com

Electron Microscopy and Nanoscale Characterization

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is an essential technique for the nanoscale characterization of this compound systems. Because the image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), cerium-rich areas appear significantly brighter, enabling their clear visualization. rsc.org This method has been instrumental in characterizing uniformly sized this compound clusters. For example, clusters with a diameter of 2.5 ± 0.4 nm deposited onto titanium dioxide (TiO₂) nanoparticle supports have been successfully imaged and measured using this technique. rsc.orgrsc.orgnih.govresearchgate.net

HAADF-STEM provides detailed information on the size, morphology, and distribution of these nanoscale clusters on support materials. rsc.org It has also been used to confirm the stability of these clusters, with images showing no significant changes in morphology or degradation after extensive washing procedures, which is critical for understanding their catalytic durability. rsc.orgnih.gov Beyond nanoscale clusters, the technique has also been applied to characterize larger, micron-sized particles of Ce₂(CO₃)₃·8H₂O, providing high-resolution images of their structure. escholarship.orgescholarship.org The imaging is often performed with low electron dosages to prevent beam damage to the carbonate structure, which is known to be fragile under electron beams. escholarship.orgescholarship.org

Electron Energy Loss Spectroscopy (EELS) for Valence State Distribution

Electron Energy Loss Spectroscopy (EELS), typically performed in conjunction with STEM, is a powerful tool for determining the oxidation state of cerium in this compound. The technique analyzes the energy lost by electrons as they pass through the sample, providing information about electronic transitions. For cerium, the M₄ and M₅ edges, which correspond to transitions from the 3d to the 4f shell, are particularly informative. rsc.orgnist.gov

The relative intensity of these M-edges, expressed as the M₄/M₅ ratio, is characteristic of the cerium valence state. rsc.orgresearchgate.net Research has consistently shown that for this compound, the Ce M₄/M₅ ratio is approximately 0.77 to 0.78. rsc.orgresearchgate.net This value serves as a definitive confirmation of the Ce(III) oxidation state, distinguishing it from the Ce(IV) state found in cerium oxide, which exhibits a higher M₄/M₅ ratio. rsc.orgresearchgate.net This analytical confirmation is crucial, especially when synthesizing nanoscale materials where the valence state dictates chemical properties. rsc.orgnih.gov Investigators must be cautious during EELS analysis, as prolonged exposure to the electron beam can damage the carbonate material, leading to the formation of Ce(IV) oxide species and a corresponding increase in the measured M₄/M₅ ratio. rsc.orgresearchgate.net

Chemical Reactivity, Complexation, and Redox Behavior of Cerium Iii Carbonate

Solution-Phase Thermodynamics and Kinetics

The thermodynamic and kinetic behavior of cerium(III) carbonate in solution is heavily influenced by the aqueous environment, particularly the concentration of carbonate ions, which dictates the speciation and redox potential of cerium.

In aqueous carbonate solutions, cerium(III) can be oxidized to cerium(IV). This transformation is significantly facilitated by the strong complexation of Ce(IV) by carbonate ions. tandfonline.com The formation of stable Ce(IV)-carbonato complexes lowers the redox potential of the Ce(IV)/Ce(III) couple, making the oxidation of Ce(III) more favorable than in non-complexing media. researchgate.net Studies conducted in concentrated sodium carbonate solutions have investigated the Ce(IV)/Ce(III) redox couple, determining its normal potential through electrochemical methods like square wave voltammetry. researchgate.net The redox potential for this couple in carbonate media has been measured in the range of +0.198 to +0.2595 V versus the Standard Hydrogen Electrode (SHE), a value significantly lower than that observed in strongly acidic, non-complexing solutions. researchgate.net The oxidation process is linked to the formation of highly stable Ce(IV) complexes, which act as the thermodynamic sink driving the reaction forward. tandfonline.com

Electrochemical studies, such as electromotive force (emf) measurements, have been employed to determine the composition of cerium-carbonate complexes in concentrated aqueous solutions. tandfonline.com In sodium carbonate solutions with concentrations ranging from approximately 2.1 to 4.0 molal, the predominant species are the tetracarbonato cerium(III) complex and the hexacarbonato cerium(IV) complex. tandfonline.comresearchgate.netresearchgate.net

The identified limiting complexes are:

For Cerium(III): A tetracarbonato complex, which is the major soluble species in media with carbonate concentrations greater than 1.0 M. researchgate.net

For Cerium(IV): A hexacarbonato complex, Ce(CO₃)₆⁸⁻, is identified as the limiting complex at high carbonate concentrations. researchgate.netresearchgate.net

Evidence suggests that the large negative charges on these anionic complexes are partially neutralized by sodium ions from the electrolyte solution. tandfonline.comresearchgate.net While comprehensive stability constants are challenging to determine due to the complex system, the stoichiometry of these dominant species is well-established in concentrated carbonate media. tandfonline.comresearchgate.net

Table 1: Dominant Cerium Carbonato Complexes in Concentrated Aqueous Solutions

Oxidation State Complex Name Stoichiometric Formula
Cerium(III) Tetracarbonato Cerium(III) [Ce(CO₃)₄]⁵⁻

Note: The table reflects the primary complex species identified in specific concentration ranges. The actual charge and coordination may be influenced by ion pairing with cations like Na⁺ from the solution. tandfonline.comresearchgate.net

The formation and stability of cerium carbonato complexes are significantly affected by the ionic strength of the solution. tandfonline.comresearchgate.net In concentrated carbonate solutions, the high concentration of electrolytes necessitates accounting for the variation in activity coefficients of the reacting species. tandfonline.com The Specific Interaction Theory (SIT) is one of the models used to account for these variations when determining the stoichiometry and stability of the complexes. tandfonline.com The apparent diffusion coefficient of Ce(IV) has also been found to be dependent on the ionic strength. researchgate.net The complexation of other trivalent lanthanides and actinides with carbonate is similarly influenced by ionic strength, where higher concentrations of background electrolytes can impact the formation and distribution of different complex species. rsc.orgmdpi.com

Interfacial Reactions and Dissolution Studies

The dissolution of solid cerium compounds in carbonate-rich alkaline solutions is an interfacial process governed by complexation reactions that pull cerium ions into the liquid phase.

The solubility of sparingly soluble cerium salts, such as cerium(III) phosphate (B84403), in carbonate-alkaline media is driven by the formation of soluble carbonate complexes. spmi.ruspmi.ru Studies on the dissolution of model cerium(III) phosphate have characterized its behavior through solubility isotherms, which plot the degree of cerium extraction as a function of the carbonate concentration. spmi.ru The solubility isotherm obtained at 90 °C shows that the degree of cerium extraction into the solution increases with rising potassium carbonate concentration, reaching a maximum of 90.8% at a concentration of 4.5 M. spmi.ru

The proposed dissolution mechanism suggests a sequential process: the initial transformation of the solid cerium phosphate into an insoluble cerium carbonate, which then dissolves by forming soluble carbonate complexes. spmi.ruspmi.ru The reactions can be summarized as:

CePO₄ (s) + CO₃²⁻ (l) ↔ CeCO₃⁺ (l) + PO₄³⁻ (l)

CePO₄ (s) + 2CO₃²⁻ (l) ↔ [Ce(CO₃)₂]⁻ (l) + PO₄³⁻ (l)

The change in the color of the solution from yellow to orange at higher carbonate concentrations (above 3 mol/l) may indicate a shift in the dominant complex ion, possibly from CeCO₃⁺ to [Ce(CO₃)₂]⁻. spmi.ru

The efficiency of extracting cerium from a solid phase into a carbonate-alkaline solution is dependent on several key physical and chemical parameters.

Temperature: Increasing temperature generally enhances the extraction of cerium. In one study, the removal percentage of Ce(III) by a graphite/alginate adsorbent increased with temperature, rising from 95.5% at 25°C to 98.2% at 55°C. d-nb.infonih.gov

Carbonate Ion Concentration: This is a critical factor, as a higher concentration of carbonate ions increases the formation of soluble cerium complexes, thereby promoting dissolution. spmi.ruspmi.ru The degree of cerium extraction rises significantly with an increase in potassium carbonate concentration. spmi.ru

Interphase Ratio (L:S): The liquid-to-solid ratio significantly affects the degree of extraction. A substantial excess of the potassium carbonate solution is required to achieve higher solubility and extraction of cerium. spmi.ruspmi.ru

Stirring: The dissolution process is limited by diffusion, meaning the rate of stirring has a notable impact. Studies show that solubility increases with the stirring rate up to a value of 650 rpm, beyond which the effect plateaus. spmi.ru

pH: The pH of the solution is a crucial parameter influencing cerium's speciation and interaction with surfaces. For adsorption processes, the removal of Ce(III) increases sharply with pH from 1 to 5, stabilizing at a pH of around 6 to 8. d-nb.infonih.gov In the context of dissolution in carbonate media, the addition of either acid or alkali to the cerium phosphate and potassium carbonate mixture leads to a decrease in solubility. spmi.ru This suggests that hydroxide (B78521) and bicarbonate anions may form less stable complexes compared to the carbonate ion, and maintaining an optimal pH where carbonate is the dominant species is essential for high solubility. spmi.ru

Table 2: Summary of Parametric Effects on Cerium Extraction in Carbonate Media

Parameter Effect on Extraction/Dissolution Observations and Conditions Citation
Temperature Increases Removal of Ce(III) increased from 95.5% at 25°C to 98.2% at 55°C in an adsorption study. d-nb.infonih.gov
Carbonate Ion Conc. Increases Maximum extraction of 90.8% achieved at 4.5 M K₂CO₃ at 90°C. spmi.ru
Interphase Ratio (L:S) Increases A significant excess of carbonate solution is necessary to enhance solubility. spmi.ruspmi.ru
Stirring Increases (up to a limit) Process is diffusion-limited; solubility increases significantly up to 650 rpm. spmi.ru

| pH | Optimal range exists | For dissolution, adding acid or alkali decreases solubility. For adsorption, efficiency is highest at pH 6-8. | spmi.rud-nb.infonih.gov |

Formation of Secondary Precipitates and Dynamic Complex Ion Transformations

The mechanism of dissolution of rare earth metal phosphates, including cerium phosphate, in carbonate solutions is thought to involve three successive stages: reprecipitation followed by two stages of complexation. cyberleninka.ru The reprecipitation of phosphate is considered the longest stage in this process. cyberleninka.ru Furthermore, in solutions containing dissolved CO2, cerium(III) can precipitate as this compound or cerium oxycarbonate (CeOCO3). mdpi.com This has been observed in studies involving cerium nitrate (B79036) as a corrosion inhibitor, where the protective layer formed can contain mixed cerium(III) hydroxides and carbonates. mdpi.com

The complexation of cerium(III) in carbonate media is a key aspect of its chemistry. In concentrated carbonate solutions, cerium(III) can form various carbonate complexes. researchgate.netosti.gov The stability and stoichiometry of these complexes are dependent on the solution conditions. For example, in highly concentrated sodium carbonate solutions, the limiting complex for Ce(III) has been identified as [Ce(CO3)4]5-. researchgate.net In the presence of other ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), mixed complexes like [CeIIIDOTA(CO3)]3- can form at high bicarbonate concentrations. researchgate.net The formation of these complexes significantly influences the redox behavior and solubility of cerium.

Electrochemical Characteristics

The electrochemical behavior of cerium is characterized by the reversible Ce(III)/Ce(IV) redox couple, which is central to many of its applications. researchgate.netnih.gov The standard potential of this redox couple is highly sensitive to the composition of the electrolyte, particularly the presence of complexing anions like carbonate. nih.govsoton.ac.uk

In aqueous carbonate media, the normal potential of the Ce(IV)/Ce(III) redox couple is significantly lower than in acidic, non-complexing media. researchgate.netosti.gov For instance, in concentrated sodium carbonate solutions, the formal potential (E0') has been observed to vary from 259.5 to 198.0 mV versus the standard hydrogen electrode (SHE) in the temperature range of 15-50 °C. researchgate.net This shift is attributed to the strong complexation of both Ce(III) and Ce(IV) by carbonate ions, with the Ce(IV) species being preferentially stabilized. researchgate.net Studies have identified the limiting Ce(IV) complex as [Ce(CO3)5]6- or potentially [Ce(CO3)6]8-. researchgate.net

The potential required to oxidize Ce(III) is also affected by temperature and carbonate concentration. osti.gov An increase in either temperature or carbonate concentration leads to a decrease in the oxidation potential, making the oxidation of Ce(III) more favorable. researchgate.netosti.gov For example, in potassium carbonate solutions, increasing the temperature from 10 °C to 70 °C can lower the half-wave potential by 39 mV. osti.gov Similarly, increasing the potassium carbonate concentration from 3.5 M to 5.5 M can lower the potential by 54 mV. osti.gov

In contrast, in acidic electrolytes like sulfuric acid, the Ce(III)/Ce(IV) redox potential is much higher. nih.govacs.org This difference is due to the different complex species formed. In sulfuric acid, Ce(III) is primarily coordinated by water molecules as [CeIII(H2O)9]3+, while Ce(IV) forms complexes with bisulfate ions, such as [CeIV(H2O)6(HSO4)3]+. nih.govacs.org

Table 1: Formal Potential of the Ce(IV)/Ce(III) Redox Couple in Carbonate Media

Temperature (°C)Formal Potential (E0' vs. SHE, mV)
15259.5
50198.0
Data sourced from electrochemical studies in concentrated sodium carbonate solutions. researchgate.net

The electrochemical oxidation of Ce(III) to Ce(IV) involves a complex charge transfer process that is influenced by the electrolyte composition and the electrode material. soton.ac.uk The kinetics of this reaction are generally considered to be slow, a characteristic attributed to the significant structural rearrangement that occurs upon oxidation. nih.govsoton.ac.uk

In carbonate media, the Ce(III)/Ce(IV) redox couple is chemically stable and reversible. osti.gov However, the charge transfer kinetics can be influenced by the formation of specific complexes. For instance, the reaction of the carbonate radical (CO3•-) with [CeIIIDOTA] to produce the tetravalent cerium species has a measured rate constant of 3.3 × 10^5 M-1 s-1, which is considered relatively slow and suggests an outer-sphere electron transfer mechanism. researchgate.net

In acidic media, the charge transfer is highly asymmetric, with reported charge transfer coefficients (α) significantly less than 0.5. nih.govsoton.ac.ukacs.org For example, at platinum and glassy carbon electrodes in sulfuric acid, the cathodic charge transfer coefficient is approximately 0.23. nih.govacs.org This asymmetry is explained by a two-step mechanism involving a chemical step (ligand exchange) followed by a rate-determining electron transfer step. nih.govacs.org

Kinetic parameters such as the standard rate constant (k0) and exchange current density (i0) are also highly dependent on the experimental conditions. nih.govsoton.ac.uk In sulfuric acid, the standard rate constant on a platinum electrode has been determined to be 1.43 × 10^–4 cm/s. nih.govacs.org The exchange current density is influenced by factors like temperature and the concentration of Ce(IV) ions. nih.govacs.org

Table 2: Kinetic Parameters for the Ce(III)/Ce(IV) Redox Couple in Sulfuric Acid

Electrode MaterialStandard Rate Constant (k₀, cm/s)Charge Transfer Coefficient (α)Activation Energy (Ea, kJ/mol)
Platinum (Pt)1.43 × 10⁻⁴ ± 7 × 10⁻⁶0.23 ± 0.00548.3 ± 21
Glassy Carbon (GC)2.99 × 10⁻⁵ ± 1.30 × 10⁻⁶0.23 ± 0.008N/A
Data obtained from kinetic measurements in sulfuric acid. nih.govacs.org

The interaction of cerium species with electrode surfaces plays a crucial role in both electrochemical reactions and corrosion protection. The nature of the electrode material significantly affects the electrochemical response of the Ce(III)/Ce(IV) redox reaction. soton.ac.uk Platinum electrodes are often used for voltammetric analysis due to their good response, though they are sensitive to the formation of surface oxide layers which can reduce the reaction rate. soton.ac.uk Glassy carbon electrodes also provide well-defined voltammograms. soton.ac.uk

In the context of corrosion inhibition, cerium(III) ions can interact with metal surfaces to form a protective layer. This layer often consists of cerium hydroxides and, in the presence of dissolved carbon dioxide, cerium carbonates. mdpi.com For example, on carbon steel, a protective coating can form consisting of lepidocrocite and Ce(III) compounds, including mixed hydroxides and carbonates. mdpi.com The formation of these insoluble cerium compounds at cathodic sites on the metal surface is believed to be a key mechanism of corrosion protection. mdpi.com This process involves the dissolution of crystalline cerium compounds, release of cerium ions, and subsequent precipitation of amorphous cerium oxides/hydroxides in the alkaline environment created by the cathodic reaction. mdpi.com

The presence of this compound has been shown to have an inhibitive effect on the corrosion of alloys like brass in saline solutions. electrochemsci.org The protective film formed on the metal surface can passivate the electrode and reduce the corrosion rate. electrochemsci.org Surface analysis techniques have confirmed the presence of cerium compounds, including carbonates, in these protective films. mdpi.com

Thermal Decomposition Mechanisms and Material Transformation

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the decomposition pathway of cerium(III) carbonate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating endothermic or exothermic events.

The thermal decomposition of hydrated this compound, such as Ce₂(CO₃)₃·3H₂O, under equilibrium conditions typically proceeds through several distinct stages, as identified by endothermic effects in thermal analysis. iaea.orgosti.gov

A common decomposition sequence involves:

Dehydration: An initial endothermic peak, typically occurring between 160-170°C, corresponds to the loss of water of hydration. iaea.orgosti.gov

Initial Carbonate Decomposition: A second endothermic event is observed between 250-280°C, associated with the removal of one molecule of carbon dioxide (CO₂) and the formation of an intermediate solid solution. iaea.orgosti.gov A sharp weight loss in this region (200-300°C) is a characteristic feature in TGA curves. acs.org

The total weight loss observed in TGA for the transformation of cerium hydroxycarbonate (Ce(OH)CO₃) to CeO₂ is approximately 22-25%, which aligns well with theoretical calculations. rsc.org

The decomposition of this compound does not proceed directly to cerium(IV) oxide but involves the formation of one or more intermediate species. One of the most frequently cited intermediates is cerium oxycarbonate. semanticscholar.org Studies have identified phases such as cerium oxycarbonate (Ce₂O₂CO₃) or (Ce₂(CO₃)₂O·H₂O) forming during the thermal treatment. acs.orgwikipedia.orgresearchgate.net

For instance, the thermal decomposition of cerium(III) butanoate, pentanoate, and hexanoate (B1226103) was found to produce CeO₂ via a cerium oxycarbonate intermediate. researchgate.net The oxidation from Ce³⁺ to Ce⁴⁺ is thought to occur via the decomposition of this oxycarbonate phase, which may first yield Ce₂O₃ before oxidizing completely to CeO₂. researchgate.net

While not a direct intermediate of this compound decomposition, the thermal behavior of cerium(III) acetate (B1210297) provides a well-studied analogue that illustrates similar intermediate formation. Its decomposition also proceeds through oxycarbonate species. wikipedia.org The thermal decomposition of Ce(CH₃COO)₃·1.5H₂O in an inert atmosphere is proposed to form intermediates such as Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and finally Ce₂O₂CO₃ before yielding CeO₂. researchgate.net This highlights the general tendency of cerium(III) carboxyl-containing precursors to form oxy-species during their thermal breakdown.

The table below summarizes the key decomposition stages and intermediates for this compound and related compounds.

Precursor CompoundTemperature Range (°C)EventIntermediate/Product
Ce₂(CO₃)₃·xH₂O160 - 170DehydrationAnhydrous Ce₂(CO₃)₃
250 - 280Partial DecompositionCerium Oxycarbonate
>280Final Decomposition & OxidationCerium(IV) Oxide (CeO₂)
Ce(CH₃COO)₃·1.5H₂O~310DecompositionBasic Cerium(III) Acetate
>310Further DecompositionCerium Oxycarbonate (Ce₂O₂CO₃)
Higher TemperaturesFinal DecompositionCerium(IV) Oxide (CeO₂)

This table is a composite representation based on findings from multiple sources. iaea.orgosti.govwikipedia.orgresearchgate.net

Influence of Reaction Atmosphere on Decomposition Kinetics

The composition of the surrounding atmosphere—whether inert (like argon or nitrogen) or oxidizing (like air)—has a profound effect on the decomposition mechanism, intermediate products, and final transformation temperature.

Studies on cerium compounds, such as cerium(III) acetate, reveal significant differences in decomposition pathways depending on the atmosphere. dergipark.org.trresearchgate.net

In an oxidizing (dry air) atmosphere: The decomposition is often rapid and occurs at lower temperatures. For cerium(III) acetate, the decomposition to CeO₂ is an exothermic process that is largely complete by 330°C. dergipark.org.trresearchgate.net This is considered more energetically favorable. researchgate.net The presence of oxygen facilitates the direct oxidation of Ce(III) to Ce(IV). researchgate.net

In an inert (argon) atmosphere: The decomposition process is more complex and occurs over a broader temperature range, often requiring higher final temperatures. For cerium(III) acetate, decomposition in argon involves a series of endothermic reactions and the formation of multiple intermediate products. dergipark.org.tr The significant differences between the two atmospheres are most apparent in the 250-550°C range. dergipark.org.trresearchgate.net Even in an inert atmosphere, oxidation of Ce(III) to Ce(IV) eventually occurs, likely due to the release of oxidizing species from the precursor itself, but the pathway is different and less direct. researchgate.net

The table below contrasts the decomposition characteristics in different atmospheres based on studies of cerium precursors. dergipark.org.trresearchgate.netresearchgate.net

AtmosphereKey CharacteristicsFinal Product
Oxidizing (Dry Air) Rapid, exothermic, single-step decomposition. Energetically favorable.CeO₂ (at lower temperatures, ~330°C)
Inert (Argon/Nitrogen) Slower, multi-step decomposition with several endothermic events and intermediates.CeO₂ (at higher temperatures)

The conversion of Ce(III) to the more stable Ce(IV) oxidation state is a critical step during the calcination of this compound and its precursors. This oxidation is an exothermic process that contributes to the driving force for the formation of the stable cubic fluorite structure of CeO₂. semanticscholar.org

Kinetic and Mechanistic Modeling of Thermal Transformations

To gain a quantitative understanding of the decomposition process, kinetic and mechanistic models are applied to thermal analysis data. These models help determine key parameters like activation energy (Eₐ), which represents the energy barrier for the reaction, and elucidate the reaction mechanism.

Non-isothermal methods, using data from TGA scans at multiple heating rates, are commonly employed. acs.org Isoconversional methods, such as the expanded Friedman method, can demonstrate how the activation energy changes with the degree of conversion, indicating a complex, multi-step mechanism. researchgate.net

For the thermal decomposition of cerium(III) nitrate (B79036) hexahydrate, a related precursor, the activation energy was found to be significantly lower in an air atmosphere (e.g., ~156-190 kJ mol⁻¹) compared to an argon atmosphere (~232-285 kJ mol⁻¹), confirming that decomposition is energetically more favorable in air. researchgate.net Model-fitting methods are then used to identify the most probable reaction mechanism (e.g., nucleation, diffusion, or reaction-order models). researchgate.netacs.org For example, the decomposition kinetics of some alkaline earth carbonates have been successfully described using first-order reaction models via the Coats-Redfern integral approximation method. scielo.br

Kinetic studies on rare earth concentrates containing cerium carbonate minerals have identified that the reaction mechanism can involve nucleation and nuclei growth, described by models like g(α) = -ln(1 – α). acs.org The application of these modeling techniques is crucial for optimizing the calcination process to produce CeO₂ with desired properties.

Determination of Activation Energies for Crystallization and Decomposition Processes

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a chemical reaction or physical transformation to occur. For the thermal decomposition of this compound, this includes processes like the decomposition of the carbonate structure and the crystallization of new phases, such as cerium oxide. While specific activation energy values for the decomposition of pure this compound are not extensively documented in the surveyed literature, the methodologies for their determination and values for related materials provide significant insight.

Methods like the Kissinger and isoconversional analysis are commonly employed to determine activation energies from thermal analysis data (e.g., DSC, TGA). mdpi.comdergipark.org.trcsic.es The activation energy for crystallization, often termed "apparent" activation energy, encompasses all processes occurring during the reaction, including dissolution, aggregation, and nucleation. acs.org

While a direct value for this compound is elusive, studies on related compounds offer a comparative perspective. For instance, the activation energy for the crystallization of amorphous anhydrous cerium(III) acetate has been calculated to be 244 kJ/mol using the Kissinger method. dergipark.org.tr In another study, the roasting and decomposition of bastnaesite, a mixed rare-earth fluoro-carbonate ore, was found to have an activation energy between 177 and 230 kJ mol⁻¹. acs.org These values highlight the substantial energy barrier that must be overcome for the structural rearrangement and decomposition of such compounds.

Table 1: Activation Energies for Related Cerium and Carbonate Compounds

Compound/ProcessActivation Energy (Ea) (kJ/mol)MethodReference
Crystallization of anhydrous cerium(III) acetate244Kissinger method dergipark.org.tr
Decomposition of Bastnaesite (RE-fluoro-carbonate)177 - 230Non-isothermal TGA acs.org
Ce3+/Ce4+ redox reaction (on Pt electrode in H₂SO₄)48.3 ± 21Electrochemical (Tafel plot) acs.org

Decarboxylation and Oxidation Behavior

The thermal decomposition of hydrated this compound, Ce₂(CO₃)₃·xH₂O, is a stepwise process. osti.gov The initial stage involves dehydration, followed by decarboxylation and the simultaneous oxidation of cerium from its trivalent (Ce³⁺) to its tetravalent (Ce⁴⁺) state.

The process can be summarized in several key temperature-dependent stages:

Dehydration : The first step is the loss of water molecules. For hydrated cerium carbonate, this dehydration process occurs at relatively low temperatures. Studies on cerium carbonate precursors show that poorly retained water is liberated at around 150°C. rsc.org A more detailed investigation of this compound trihydrate (Ce₂(CO₃)₃·3H₂O) identified a distinct dehydration endoeffect between 160-170°C. osti.gov

Decarboxylation and Oxidation : Following dehydration, the carbonate structure begins to break down, releasing carbon dioxide. This decarboxylation does not happen in a single step but is coupled with the oxidation of Ce³⁺ to Ce⁴⁺. Research indicates that for carbonate precursors, the initial decarboxylation occurs at approximately 250–280°C. rsc.org This temperature range corresponds to the removal of one CO₂ molecule and the formation of an intermediate solid solution based on cerium(IV) oxide (CeO₂). osti.gov

Final Decomposition : As the temperature increases further, the remaining carbonate groups are removed, and the oxidation of cerium is completed. osti.govrsc.org The removal of the final two CO₂ molecules occurs at higher temperatures, leading to a more perfected CeO₂ crystal structure. osti.gov The complete decomposition and oxidation of cerium carbonate to CeO₂ may require temperatures up to 400°C or higher. osti.gov One study noted that a temperature of 1100°C for one hour was required to fully convert cerium carbonate to its respective oxide. osti.gov

Table 2: Key Stages in the Thermal Decomposition of Hydrated this compound

ProcessTemperature Range (°C)DescriptionReference
Dehydration~150 - 170Loss of water of hydration from the crystal structure. osti.govrsc.org
Initial Decarboxylation & Oxidation~250 - 280Removal of the first CO₂ molecule and partial oxidation of Ce³⁺ to Ce⁴⁺, forming a CeO₂-based intermediate. osti.govrsc.org
Final Decomposition & Oxidation> 280 - 400Removal of remaining CO₂ molecules, completion of Ce³⁺ oxidation, and crystallization of CeO₂. osti.govrsc.orgosti.gov

Compound Index

Catalytic Applications of Cerium Iii Carbonate and Its Derivatives

Organic Synthesis Catalysis

Cerium(III) carbonate and its derivatives have demonstrated significant efficacy as catalysts in various organic synthesis reactions, offering advantages such as high efficiency, selectivity, and mild reaction conditions.

Promotion of Knoevenagel Condensation and Related Organic Reactions

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is effectively promoted by cerium-based catalysts. While specific studies focusing solely on this compound are limited, the catalytic activity of cerium oxides derived from cerium salts provides insight into the potential role of this compound. For instance, a ternary nanocomposite of CdS/CeO₂/Ag₂CO₃ has been shown to be an efficient heterogeneous catalyst for the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile. samaterials.com Under optimal conditions, using water as a solvent at room temperature, this catalyst system achieved a high yield of 92.19% in 33 minutes. samaterials.com The catalytic efficiency is attributed to the synergistic effects of the components, where the cerium oxide likely plays a key role in activating the reactants.

The reaction conditions for the Knoevenagel condensation are generally mild, often proceeding at room temperature. samaterials.com The scope of the reaction is broad, accommodating various aromatic aldehydes with both electron-donating and electron-withdrawing substituents. samaterials.com

AldehydeActive Methylene (B1212753) CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)
BenzaldehydeMalononitrileCdS/CeO₂/Ag₂CO₃WaterRoom Temperature3392.19 ± 0.41
4-ChlorobenzaldehydeMalononitrileCdS/CeO₂/Ag₂CO₃WaterRoom Temperature2894.12 ± 0.84
4-HydroxybenzaldehydeMalononitrileCdS/CeO₂/Ag₂CO₃WaterRoom Temperature4381.23 ± 0.98
4-(Dimethylamino)benzaldehydeMalononitrileCdS/CeO₂/Ag₂CO₃WaterRoom Temperature5376.97 ± 1.53
Table 1: Catalytic Performance of a CeO₂-Containing Nanocomposite in the Knoevenagel Condensation Reaction. samaterials.com

Facilitation of Oxidation and Hydrogenation Processes

Cerium(III) compounds are also effective catalysts for oxidation and hydrogenation reactions. The catalytic activity is rooted in the ability of cerium to cycle between its +3 and +4 oxidation states.

In the realm of oxidation, cerium(III) chloride (CeCl₃), a closely related cerium(III) salt, has been successfully employed as a photocatalyst for the aerobic oxidation of benzylic alcohols to the corresponding aldehydes and ketones. nih.govmdpi.comd-nb.info This process utilizes air as the oxidant and proceeds under mild conditions with blue LED irradiation. nih.govmdpi.com For example, the oxidation of benzyl (B1604629) alcohol to benzaldehyde achieved a 55% yield. nih.govmdpi.com The reaction tolerates a variety of functional groups on the aromatic ring. nih.govmdpi.comd-nb.info The proposed mechanism involves the in-situ formation of a Ce(IV) species which, upon photoexcitation, facilitates the oxidation of the alcohol and is subsequently regenerated. nih.govmdpi.comd-nb.info

SubstrateCatalystSolventConditionsTime (h)Yield (%)
Benzyl alcohol10 mol % CeCl₃·7H₂OCH₃CNBlue LED, 50 °C3555
4-Iodobenzyl alcohol10 mol % CeCl₃·7H₂OCH₃CNBlue LED, 50 °C3565
4-Chlorobenzyl alcohol10 mol % CeCl₃·7H₂OCH₃CNBlue LED, 50 °C3572
Thiophene-2-ylmethanol10 mol % CeCl₃·7H₂OCH₃CNBlue LED, 50 °C3580
Table 2: Cerium(III) Chloride Catalyzed Aerobic Oxidation of Benzylic Alcohols. nih.govmdpi.comd-nb.info

In hydrogenation reactions, a pyrolytically activated dinuclear Ni(II)-Ce(III) diimine complex supported on SiO₂ pellets has been shown to be a mild and efficient heterogeneous catalyst for the hydrogenation of nitroarenes to anilines. mdpi.commdpi.com This catalyst demonstrated a promoting effect of the cerium ions, leading to complete conversion of nitrobenzene (B124822) to aniline (B41778) at 60 °C and 40 bar H₂ pressure. mdpi.com The catalyst is also recyclable, highlighting its potential for sustainable chemical synthesis. mdpi.com

Environmental Catalysis

This compound and its derivatives play a crucial role in environmental catalysis, contributing to the reduction of harmful pollutants from various sources.

Application in Automotive Exhaust Purification (Catalytic Converters)

Cerium-based materials are integral components of modern three-way catalytic converters (TWCs) used in gasoline-powered vehicles. samaterials.comstanfordmaterials.comlynasrareearths.comsciltp.comresearchgate.netstanfordmaterials.com These catalysts simultaneously convert carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂). stanfordmaterials.comlynasrareearths.comresearchgate.netstanfordmaterials.com Cerium's primary role in TWCs is its high oxygen storage capacity (OSC), which allows it to store and release oxygen depending on the air-to-fuel ratio of the engine. lynasrareearths.comstanfordmaterials.com Under fuel-rich conditions (excess fuel), stored oxygen is released to oxidize CO and HC. Conversely, under fuel-lean conditions (excess air), it adsorbs oxygen, facilitating the reduction of NOx. lynasrareearths.com This buffering capacity widens the operational window of the catalytic converter, ensuring high conversion efficiencies under fluctuating exhaust conditions. lynasrareearths.comsciltp.com While cerium oxide (CeO₂) is the active form in the converter, this compound serves as a precursor for the synthesis of these high-surface-area ceria materials used in the catalyst washcoat. samaterials.com

Role as Fuel Additives for Combustion Efficiency Enhancement

This compound-based additives are utilized in diesel fuels to enhance combustion efficiency and reduce harmful emissions. samaterials.comstanfordmaterials.com When added to diesel, these compounds decompose to form fine cerium oxide nanoparticles that act as catalysts during combustion. nih.govsae.org These nanoparticles facilitate a more complete combustion of the fuel, which leads to improved fuel economy and a reduction in the emission of particulate matter (soot), carbon monoxide, and unburned hydrocarbons. nih.govstanfordmaterials.comsae.org The catalytic effect is attributed to the ability of ceria to provide oxygen directly to the soot particles, promoting their oxidation at lower temperatures. nih.gov

Catalytic Soot Oxidation under Varied Conditions

The accumulation of soot in diesel particulate filters (DPFs) is a significant challenge in modern diesel engines. Cerium-based catalysts, often derived from precursors like this compound, are highly effective in promoting the oxidation of this trapped soot. stanfordmaterials.commdpi.comnih.govconicet.gov.arconicet.gov.ar The catalytic activity of ceria in soot oxidation stems from its ability to facilitate the transfer of oxygen to the carbonaceous soot particles, thereby lowering the temperature required for their combustion. stanfordmaterials.comnih.gov

The efficiency of soot oxidation can be influenced by various factors, including the catalyst composition and the presence of other gases in the exhaust stream. For instance, the addition of promoters like samarium (Sm) to manganese-based oxides containing cerium can significantly enhance soot oxidation activity. mdpi.com In one study, a Sm and Ce co-modified MnOx catalyst exhibited a T₁₀ (temperature for 10% soot conversion) of 306 °C. mdpi.com The presence of NO in the exhaust can also influence the soot oxidation mechanism, with the catalytic formation of NO₂ over the ceria surface playing a role in the oxidation process. stanfordmaterials.com

CatalystContact with SootT₁₀ (°C)T₅₀ (°C)T₉₀ (°C)
MnOₓTight340416461
Sm-MnOₓTight318395448
Ce-MnOₓTight312389441
Sm-Ce-MnOₓTight306382435
Table 3: Catalytic Performance of Cerium-Containing Mixed Oxides in Soot Oxidation. mdpi.com

Biomimetic and Redox Catalysis

This compound and its derivatives have garnered significant attention for their versatile catalytic activities, particularly in biomimetic and redox catalysis. These materials exhibit enzyme-like functions that are crucial for mitigating oxidative stress and facilitating important biochemical reactions. Their unique redox properties, cycling between Ce(III) and Ce(IV) oxidation states, underpin their catalytic prowess in a variety of applications, from antioxidant systems to the hydrolysis of phosphates.

Design of Tandem Catalytic Antioxidant Systems for Reactive Oxygen Species (ROS) Degradation

Photoactive metal oxides, such as titanium dioxide (TiO2), are widely used in various consumer products but are known to generate harmful reactive oxygen species (ROS) upon exposure to light. researchgate.netjocpr.com These ROS can degrade materials and have been linked to adverse health effects. researchgate.netjocpr.com To counteract this, tandem catalytic antioxidant systems have been designed utilizing this compound nanoparticles. researchgate.netjocpr.com

These systems work by combining the ROS-generating photoactive metal oxide with this compound, which acts as a potent catalytic antioxidant. researchgate.netjocpr.com When dispersed together, this compound can decrease the rate of photodecomposition of organic materials by a significant margin. researchgate.netjocpr.com For instance, in aqueous media containing photoactive metal oxides, cerium carbonate catalysts have been shown to reduce the photodecomposition rate of organic dyes and commercial pigments by up to 820-fold. researchgate.netjocpr.com

The mechanism of this protective action involves a tandem catalysis process that mimics the enzymatic cascade of superoxide (B77818) dismutase (SOD) and catalase. researchgate.netjocpr.com this compound catalyzes the disproportionation of ROS, while the photoactive metal oxide, like TiO2, can contribute to the decomposition of hydrogen peroxide (H2O2). researchgate.netjocpr.com This dual action effectively neutralizes the harmful ROS before they can cause oxidative damage to surrounding organic molecules. mdpi.com The effectiveness of this system is highlighted by the preservation of materials such as polymethylmethacrylate films and the color in paint formulations. researchgate.netjocpr.com

A study demonstrated the efficacy of this tandem system with a methylene blue dye solution. In the presence of a highly photoactive form of TiO2, 98% of the dye was destroyed after just six minutes of ultraviolet radiation. researchgate.net However, with the addition of cerium carbonate, the rate of oxidation dropped to a mere 0.15% of the original rate, with the solution's color remaining largely unchanged even after six hours of radiation exposure. researchgate.net

ComponentFunction in Tandem SystemReference
This compound Catalytic antioxidant, mimics Superoxide Dismutase (SOD) researchgate.net, jocpr.com
Photoactive Metal Oxide (e.g., TiO2) Generates ROS, mimics Catalase researchgate.net, jocpr.com, mdpi.com

Superoxide Dismutase (SOD) Mimicry by this compound

A key function of this compound within the tandem catalytic antioxidant system is its ability to mimic the action of superoxide dismutase (SOD). mdpi.comescholarship.org SOD is a vital enzyme in biological systems that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). researchgate.net By mimicking this activity, this compound provides a crucial first line of defense against ROS-induced oxidative stress. nih.govrsc.org

The SOD-mimetic activity of this compound is attributed to the redox cycling of cerium between its Ce(III) and Ce(IV) oxidation states. tandfonline.com The Ce(III) on the surface of the carbonate nanoparticles can be oxidized to Ce(IV) by reducing the superoxide anion to hydrogen peroxide. tandfonline.com This catalytic cycle allows for the continuous neutralization of superoxide radicals.

This biomimetic function is a significant advantage over stoichiometric antioxidants, such as vitamins, which are consumed in the reaction and offer limited protection. mdpi.com The catalytic nature of this compound allows it to neutralize multiple ROS molecules, providing sustained and robust antioxidant protection. mdpi.com The importance of both the cerium(III) ion and the carbonate has been highlighted, as related compounds like cerium phosphate (B84403) and sodium carbonate were found to be inactive in this context. jocpr.com

FeatureDescriptionReference
Enzyme Mimicked Superoxide Dismutase (SOD) mdpi.com, escholarship.org
Substrate Superoxide anion (O₂⁻) researchgate.net
Products Molecular oxygen (O₂) and Hydrogen peroxide (H₂O₂) researchgate.net
Mechanism Redox cycling of Ce(III)/Ce(IV) tandfonline.com

Oxidase-like Activities of Cerium Oxycarbonate Nanoparticles

Beyond its SOD-mimetic capabilities, cerium-based compounds, specifically cerium oxycarbonate nanoparticles (Ce₂(CO₃)₂O·H₂O NPs), have been shown to exhibit intrinsic oxidase-like activity. This means they can catalyze the oxidation of substrates in the absence of hydrogen peroxide, a characteristic that distinguishes them from peroxidase mimics.

Research has demonstrated that biocompatible cerium oxycarbonate nanoparticles can oxidize the colorless chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) to its blue-colored oxidized form (ox-TMB). This catalytic activity follows the Michaelis-Menten enzymatic pathway, indicating a behavior analogous to natural enzymes. This discovery is notable as it was one of the first reports of enzyme-mimetic activities for direct metal carbonate nanoparticles. The multifunctional nature of these nanoparticles is further underscored by their potential applications as CT contrast agents and nanocarriers.

SubstrateProductCatalystKey FindingReference
3,3′,5,5′-tetramethylbenzidine (TMB)Oxidized TMB (ox-TMB)Cerium Oxycarbonate Nanoparticles (Ce₂(CO₃)₂O·H₂O NPs)Obeys Michaelis-Menten kinetics

Ce-Based Solid-Phase Catalysts for Phosphate Hydrolysis

Cerium-based solid-phase catalysts are effective in the hydrolysis of biorelevant phosphates, a reaction of significant interest for both biological and environmental applications. While much of the research has focused on cerium oxide (CeO₂) and cerium-based metal-organic frameworks (MOFs), it is important to note that catalytically active CeO₂ can be prepared from a cerium carbonate precursor through annealing.

The catalytic hydrolysis of phosphate esters by cerium-based materials relies on the cooperative action of both Ce³⁺ and Ce⁴⁺ ions present on the catalyst's surface. The Ce⁴⁺ ion, acting as a strong Lewis acid, activates the phosphate substrate. Concurrently, the Ce³⁺ ion provides a metal-bound hydroxide (B78521), which serves as a potent nucleophile to attack the phosphorus center, facilitating the cleavage of the phosphate ester bond. This synergistic mechanism allows for the effective hydrolysis of various phosphate-containing molecules, including monoesters, triesters, and pyrophosphates.

While direct catalytic activity of this compound in phosphate hydrolysis is not extensively detailed, its role as a precursor to highly active cerium oxide catalysts is well-established. Furthermore, the fundamental principles of Ce³⁺/Ce⁴⁺ cooperation in phosphate hydrolysis are central to the catalytic function of these materials. The ability of cerium(III) complexes to catalyze the hydrolysis of phosphate esters further supports the crucial role of the Ce(III) state in these reactions. jocpr.com

Cerium IonRole in Phosphate HydrolysisReference
Ce⁴⁺ Acts as a strong Lewis acid to activate the phosphate substrate,
Ce³⁺ Provides a metal-bound hydroxide as a nucleophile,

Advanced Materials Science and Engineering Applications

Ceramic and Glass Science

In the fields of ceramic and glass science, cerium(III) carbonate is instrumental in enhancing the functional properties of these materials. It is often used as a starting material to introduce ceria (CeO₂) into the final product, which imparts desirable characteristics.

This compound is employed in the ceramics industry to improve the mechanical strength, thermal stability, and electrical conductivity of ceramic materials. stanfordmaterials.com The addition of ceria, derived from the thermal decomposition of this compound, into ceramic matrices can lead to significant improvements in their performance. For instance, ceria-based ceramics are noted for their high-temperature stability and electrical conductivity, making them suitable for applications such as electrodes in magnetohydrodynamic generators. osti.gov

The introduction of dopants into ceria ceramics, which are synthesized from precursors like this compound, can further tailor their electrical properties. Doped ceria ceramics have shown increased conductivity, with values approaching 10 S/m at 1500 K. osti.gov The specific impact on properties can be influenced by the choice of dopant and its concentration, as shown in the table below.

Dopant in Ceria-based CeramicEffect on PropertiesReference Finding
Gadolinium (Gd₂O₃)Intermediate concentrations can lead to higher conductivities at temperatures below 1600 K compared to pure ceria.Decreases the activation energy of ceria. osti.gov
Yttrium (Y₂O₃)Similar to gadolinium, intermediate amounts can enhance conductivity at temperatures below 1600 K.Shows trends comparable to Gd₂O₃ doping. osti.gov
Copper, Bismuth, Samarium, NeodymiumSmall introductions of these dopants can increase electrical conductivity by 4-5 times in air at temperatures between 500-750 °C.Bismuth and Neodymium are considered optimal dopants for higher conductivity and oxide ion transference number. rsc.org
Table 1: Effects of Various Dopants on the Properties of Ceria-Based Ceramics.

In the glass industry, this compound is a key raw material for producing cerium-based compounds that act as effective decolorizing agents. stanfordmaterials.com These compounds help to eliminate unwanted coloration in glass, resulting in clearer and more transparent products. stanfordmaterials.com The mechanism of decolorization involves the oxidation of ferrous iron (Fe²⁺), which imparts a bluish-green tint to the glass, to ferric iron (Fe³⁺), which has a much weaker color.

Optical Materials

This compound is a fundamental component in the preparation of various optical materials, particularly those that rely on the luminescent properties of cerium.

This compound is extensively used in the preparation of rare earth luminescent materials. stanfordmaterials.com It serves as a precursor for cerium-containing phosphors, which are materials that emit light when excited by an energy source. americanelements.comstanfordmaterials.com Cerium is a versatile rare earth element that can act as a primary activator or a sensitizer in phosphor materials, enabling the conversion of ultraviolet light into visible light. sfa-oxford.com This property is crucial for the production of various lighting and display technologies. sfa-oxford.comrareearthexchanges.com

The unique luminescent properties of cerium are harnessed in the development of advanced solid-state lighting and display technologies through the use of cerium-doped nanoparticles. This compound is a common precursor for the synthesis of cerium oxide nanoparticles, which can then be doped with cerium to create phosphors. nih.gov These cerium-doped phosphors are integral to the functioning of white light-emitting diodes (LEDs). rareearthexchanges.com

In a typical white LED, a blue-emitting semiconductor chip is coated with a yellow-emitting phosphor, often a cerium-doped yttrium aluminum garnet (Y₃Al₅O₁₂:Ce³⁺). The combination of the blue light from the LED and the yellow light from the phosphor produces white light. The efficiency and color rendering properties of the LED are highly dependent on the quality of the phosphor. Cerium-doped compounds can also be used to create phosphors that emit other colors, such as orange or red, which are essential for creating high-quality white light with a good color rendering index. google.com

Functional Nanomaterials and Composites

This compound is a widely investigated precursor for the synthesis of cerium oxide nanomaterials with controlled morphologies and functionalities. nih.gov By carefully controlling the synthesis conditions, such as temperature and the use of structure-directing agents, this compound can be used to produce cerium oxide nanoparticles with various shapes, including nanoplates and "nanosaucers". nih.gov

These nanomaterials can be transformed into cerium oxide nanoparticles through calcination at elevated temperatures while retaining their original morphology. nih.gov The ability to control the size and shape of these nanoparticles is crucial as these parameters significantly influence their physical and chemical properties, including their catalytic activity. The synthesis of cerium oxide nanoparticles from a cerium carbonate precursor is a versatile method for producing materials for a wide range of applications, from catalysis to biomedical uses.

The following table summarizes the synthesis of different cerium oxide nanoparticle morphologies from this compound precursors and their potential applications.

Nanoparticle MorphologySynthesis Method from this compound PrecursorPotential Applications
NanoplatesFacile room-temperature synthesis using cerium nitrate (B79036) hexahydrate and 1,1'-carbonyldiimidazole (B1668759) (CDI) in a nonaqueous solvent to form cerium carbonate nanoplates, followed by calcination. nih.govUV-shielding in cosmetics. acs.org
NanosaucersSimilar to nanoplates, with the addition of imidazole (B134444) during the synthesis of the cerium carbonate precursor. nih.govCatalysis, due to unique surface properties.
Needle-like particles and irregular clustersHomogeneous precipitation using urea (B33335) as the precipitating agent, followed by annealing of the resulting cerium carbonate. The morphology is dependent on the initial concentration of cerium ions. rsc.orgCatalysis and breakdown of organophosphates. rsc.org
Table 2: Synthesis and Applications of Cerium Oxide Nanoparticles from this compound Precursors.

Synthesis and Application of Nanocrystalline Cerium Oxide from Carbonate Precursors

This compound is a widely utilized precursor for the synthesis of nanocrystalline cerium oxide (CeO₂), a material of significant interest due to its versatile catalytic and physicochemical properties. nih.gov The conversion process typically involves the thermal decomposition (calcination) of the cerium carbonate precursor. Various synthesis methods for the initial cerium carbonate control the morphology and properties of the final cerium oxide product.

One common method is homogeneous precipitation, where urea is decomposed by heating in a solution containing cerium(III) nitrate. rsc.orgacs.org This process gradually increases the pH and releases carbonate ions, leading to the uniform precipitation of a basic cerium carbonate, often approximated as Ce(OH)CO₃. rsc.org The morphology of the precursor, such as uniformly-sized bundle-like aggregates, can be retained even after annealing at temperatures around 500°C to form cerium oxide. rsc.org Another approach involves direct precipitation using reagents like ammonium (B1175870) bicarbonate. rsc.org The characteristics of the resulting cerium oxide, such as particle size and structure, are influenced by the initial concentrations of the cerium ions and the precipitating agent. rsc.orgut.ac.ir For instance, lower initial concentrations of Ce³⁺ ions can produce isolated, needle-like particles, while higher concentrations tend to form more complex clusters. rsc.org

A facile, room-temperature synthesis method has been developed using 1,1'-carbonyldiimidazole (CDI) and imidazole in a nonaqueous solvent like acetone (B3395972). nih.gov This technique allows for the creation of cerium carbonate particles with distinct morphologies, such as nanoplates and nanosaucers, which can be converted to cerium oxide at 500°C while maintaining their original shapes. nih.gov Hydrothermal synthesis is another prominent technique, where cerium salts and urea are treated under supercritical conditions to produce uniform nanoparticles of cerium carbonate hydroxide (B78521), which are then calcined to yield cerium oxide. researchgate.net The calcination temperature is a critical parameter; studies show that converting cerium carbonate hydroxide to cerium oxide with a cubic crystal structure occurs at around 600°C. researchgate.net

The nanocrystalline cerium oxide derived from these carbonate precursors has a wide range of applications. Its unique ability to store and release oxygen makes it valuable in industrial catalysis, including for automobile exhaust purification. ut.ac.irstanfordmaterials.com It is also used as a polishing agent for glass and optics and as an electrolyte for solid oxide fuel cells. nih.govstanfordmaterials.com A significant application is in environmental remediation, where it can catalytically break down organophosphates. rsc.orgrsc.org The phosphatase-mimetic ability of nanocrystalline ceria allows it to cleave phosphoester bonds in compounds like thiamine pyrophosphate (TPP), a capability that is markedly higher in lab-prepared samples compared to commercial ones. rsc.org

Synthesis MethodPrecursorsKey ParametersResulting CeO₂ Properties
Homogeneous PrecipitationCerium(III) nitrate, UreaHeating at ~90°C, followed by annealing at 500°C. rsc.orgRetains precursor morphology (e.g., bundle-like aggregates). rsc.org
Direct PrecipitationCerous nitrate, Ammonium bicarbonatePrecipitation followed by drying and annealing at 500°C. rsc.orgMorphology depends on reactant concentrations. rsc.org
Non-aqueous SynthesisCerium nitrate hexahydrate, CDI, ImidazoleRoom temperature reaction in acetone, calcination at 500°C. nih.govMaintains precursor shapes (nanoplates, nanosaucers). nih.gov
Hydrothermal SynthesisCerium salt, UreaHydrothermal treatment followed by heat treatment at 600°C. researchgate.netRice grain-like nanoparticles with sizes from 14-24 nm. researchgate.net

Hybrid Magnetic Composites for Efficient Adsorption and Separation

To enhance the applicability of cerium-based materials in environmental remediation, particularly for the removal of pollutants from aqueous solutions, they can be incorporated into hybrid magnetic composites. These composites combine the high adsorption affinity of cerium compounds with the convenient magnetic separability of materials like iron oxides, facilitating easy removal of the adsorbent from the treated water.

One approach involves the fabrication of a Ce-MOF@Fe₃O₄@activated carbon composite. ipn.mx This material leverages a cerium-based metal-organic framework (Ce-MOF) for its high surface area and active sites, magnetite (Fe₃O₄) for magnetic recovery, and activated carbon as a stable support. ipn.mx Such composites have demonstrated high efficiency in removing both cationic (methylene blue) and anionic (indigo carmine) dyes from water, with removal rates of 97–98%. ipn.mx The adsorption process involves a combination of electrostatic and cation-π interactions. ipn.mx The superparamagnetic nature of the composite allows for its effective recovery and reuse over multiple cycles with minimal loss in performance. ipn.mx

Another strategy focuses on modifying commercial cerium carbonate with iron(III) sulfate (B86663) to create Ce/Fe adsorbents for phosphate (B84403) removal. researchgate.net The introduction of iron modulates the structure and enhances the adsorption capacity for phosphate, a key contributor to water eutrophication. researchgate.net Research has also explored the synthesis of manganese-substituted cobalt ferrite (MCFO) magnetic nanoparticles as a low-cost adsorbent for the selective recovery of cerium(III) and iron(III) from nitric acid media. researchgate.net These nanoparticles show high adsorption capacities, which are governed by the Langmuir isotherm model, indicating a monolayer adsorption process. researchgate.net The kinetic data fit a pseudo-second-order model, and the adsorbent can be effectively reused. researchgate.net

Composite MaterialTarget Pollutant(s)Adsorption Capacity / EfficiencyKey Findings
Ce-MOF@Fe₃O₄@Activated CarbonMethylene (B1212753) Blue, Indigo Carmine97-98% removal. ipn.mxAdsorption is endothermic; adsorbent is stable and reusable for multiple cycles. ipn.mx
Fe(III)-Modified Cerium CarbonatePhosphateNot specifiedIron modification creates Ce/Fe adsorbents for enhanced phosphate removal. researchgate.net
Manganese Substituted Cobalt Ferrite (MCFO)Cerium(III), Iron(III)130 mg/g for Ce(III), 161 mg/g for Fe(III). researchgate.netAdsorption follows the Langmuir model; the process is effective for selective recovery. researchgate.net

Palladium-Encrusted this compound Hydroxide Nanoparticles for Enhanced Reactivity

To augment the catalytic performance of cerium-based nanomaterials, their surfaces can be decorated with noble metals like palladium. Palladium-encrusted this compound hydroxide [Ce(OH)CO₃] nanoparticles represent a class of advanced materials with enhanced catalytic reactivity. finechem-mirea.rusemanticscholar.org

The synthesis of these composite nanoparticles begins with the formation of Ce(OH)CO₃ nanoparticles, typically through hydrothermal or microwave-hydrothermal treatment of a solution containing cerium(III) nitrate and urea. semanticscholar.orgfinechem-mirea.ru This process yields nanoparticles with sizes in the range of 22-37 nm. semanticscholar.org Subsequently, the palladium is encrusted onto the surface of these this compound hydroxide nanoparticles. This is achieved by dispersing the Ce(OH)CO₃ nanoparticles in a solution containing a palladium salt (e.g., PdCl₂) and then adding a reducing agent, such as sodium borohydride (NaBH₄), to reduce the palladium ions to metallic palladium on the nanoparticle surface. semanticscholar.org

Complex investigations reveal that the palladium exists on the surface in both its metallic state (Pd) and as palladium oxide (PdO). semanticscholar.org The presence of palladium on the surface has been shown to disturb the hydrogen bond system within the this compound hydroxide structure, leading to a disordering of its crystal lattice. finechem-mirea.rusemanticscholar.org This structural modification, combined with the intrinsic catalytic activity of palladium, results in a significant increase in the composite material's catalytic reactivity. finechem-mirea.rusemanticscholar.org These palladium-encrusted nanoparticles are promising for various catalytic applications where the synergistic effects between ceria and palladium can be exploited.

ParameterDescription
Core MaterialThis compound hydroxide [Ce(OH)CO₃] nanoparticles. semanticscholar.org
Synthesis of CoreHydrothermal or microwave-hydrothermal treatment of cerium(III) nitrate and urea. semanticscholar.orgfinechem-mirea.ru
Core Nanoparticle Size22-37 nm. semanticscholar.org
Encrusting MetalPalladium (Pd). finechem-mirea.ru
Encrusting MethodReduction of PdCl₂ with NaBH₄ in a suspension of Ce(OH)CO₃ nanoparticles. semanticscholar.org
State of PalladiumExists as both metallic palladium (Pd) and palladium oxide (PdO) on the surface. semanticscholar.org
Effect on StructureDisturbs the hydrogen bond system, causing structural disorder. semanticscholar.org
Resulting PropertyIncreased efficiency of catalytic reactivity. finechem-mirea.rusemanticscholar.org

Environmental Remediation Technologies

Water and Wastewater Treatment

Cerium(III) carbonate is utilized in various water treatment processes to effectively remove a range of contaminants, including heavy metals and excess nutrients from industrial wastewater. samaterials.comstanfordmaterials.combeyondchem.com Its efficacy stems from its low solubility and high affinity for certain pollutants.

This compound serves as an effective adsorbent for the removal of heavy metal ions from aqueous solutions. Research has highlighted its potential in treating wastewater contaminated with elements like lead (Pb), cadmium (Cd), chromium (Cr), and copper (Cu). nih.gov

A study investigating microbial-mediated cerium carbonate precipitation demonstrated significant removal efficiencies for multiple heavy metals simultaneously. nih.gov The process, which utilizes the bacterium Sporosarcina pasteurii, confirmed the formation of high-purity crystalline cerium carbonate hydroxide (B78521) (CeCO₃OH) which acts as the adsorbent. nih.gov Optimal removal for chromium (99%), lead (99%), and copper (68%) was achieved within 80 minutes at an initial concentration of 6 mg/L and an adsorbent dose of 0.05 g. nih.gov The adsorption process was found to follow the Langmuir isotherm model, indicating a monolayer adsorption process, and pseudo-second-order kinetics. nih.gov

Similarly, cerium-based nanocomposites have shown high efficiency. A cerium oxide/corncob nanocomposite, for instance, successfully removed 95% of cadmium and 88% of chromium from wastewater. mdpi.com The adsorption kinetics for this composite were also best described by the pseudo-second-order model. mdpi.com

Table 1: Heavy Metal Removal Efficiency using Cerium Carbonate-Based Adsorbents

Heavy Metal Adsorbent Removal Efficiency (%) Reference
Chromium (Cr) Microbial-mediated CeCO₃OH 99 nih.gov
Lead (Pb) Microbial-mediated CeCO₃OH 99 nih.gov
Copper (Cu) Microbial-mediated CeCO₃OH 68 nih.gov
Cadmium (Cd) Cerium oxide/corncob nanocomposite 95 mdpi.com

Eutrophication, driven by excessive phosphate (B84403) concentrations in water bodies, is a major environmental concern. Cerium-based materials, including this compound, have garnered attention for their strong affinity for phosphate ions and their potential to mitigate this issue. researchgate.netacs.org

Pure this compound hydrate (B1144303) has been shown to have a phosphate adsorption capacity of 29.96 mg P/g. nih.govacs.org However, modifications and composites significantly enhance this capacity. For example, modifying commercial cerium carbonate with iron(III) sulfate (B86663) to create Ce/Fe adsorbents can boost the adsorption capacity to 58 mg P/g. acs.org An even higher capacity of 98.3 mg-P/g was achieved with a magnetic sorbent composed of hydrated this compound and magnetite (Fe₃O₄), referred to as M-HCC. researchgate.net This sorbent is effective over a wide pH range of 3-9 and shows strong selectivity for phosphate even in the presence of other common anions. researchgate.net Another composite, a cerium carbonate hydroxide-decorated magnetic biochar (Fe/Ce@HPBC), demonstrated a maximum phosphate uptake of 203.88 mg/g. acs.org

These materials have proven effective in real-world applications. The M-HCC sorbent, at a low dosage of 0.1 g/L, successfully reduced phosphate levels in eutrophic water from 0.55 mg-P/L to below 0.03 mg-P/L. researchgate.net

Table 2: Phosphate Adsorption Capacity of Cerium Carbonate-Based Materials

Adsorbent Material Maximum Adsorption Capacity (mg P/g) Reference
Pure this compound hydrate 29.96 nih.govacs.org
Iron-modified this compound (Ce/Fe-15/3) 58 acs.org
Magnetic Hydrated this compound (M-HCC) 98.3 researchgate.net

The primary mechanism behind the high efficiency of phosphate removal by this compound-based sorbents is ligand exchange. researchgate.netacs.org This process involves the formation of inner-sphere complexes between the phosphate ions and the cerium active sites on the sorbent. researchgate.net

Sorption and Separation Processes

The effectiveness of this compound in environmental remediation is largely dependent on its application in sorption and separation technologies. The development of advanced sorbent materials is key to enhancing its capacity and selectivity for various contaminants.

To overcome the limitations of pure this compound, researchers have focused on developing composite materials that exhibit higher sorption capacities and improved selectivity. researchgate.netnih.gov A successful strategy involves combining this compound with other materials to increase the number of active sites and improve structural properties. nih.gov

One such development is a magnetic sorbent created by co-precipitating hydrated this compound with magnetite (M-HCC). researchgate.net This material not only has a high sorption capacity for phosphate (98.3 mg-P/g) but also demonstrates strong selectivity, meaning its performance is not significantly affected by the presence of competing anions like chloride, nitrate (B79036), and sulfate. researchgate.net Similarly, modifying cerium carbonate with iron has been shown to nearly double its phosphate adsorption capacity compared to the pure form. nih.govacs.org These composite materials represent a significant advancement in creating high-capacity and selective sorbents for targeted pollutant removal. researchgate.net

For a sorbent to be economically and environmentally viable, its ability to be reused is crucial. nih.gov Studies on this compound-based sorbents have shown promising results in this area. The magnetic properties of composites like M-HCC and Fe/Ce@HPBC allow for easy recovery of the spent sorbent from the treated water using a magnetic field. researchgate.netacs.org

Once recovered, the spent sorbent can be regenerated for subsequent use. researchgate.net The M-HCC sorbent, for instance, has been shown to exhibit good reusability after undergoing regeneration processes. researchgate.net While specific regeneration methods for cerium carbonate sorbents are still under detailed investigation, common chemical regeneration techniques involve using acidic or basic solutions to desorb the captured contaminants, thereby restoring the adsorbent's capacity for another cycle. researchgate.net The potential for regeneration and reuse makes these cerium-based materials a more sustainable option for long-term water treatment applications. nih.gov

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Cadmium Cd
Cerium carbonate hydroxide CeCO₃OH
This compound Ce₂(CO₃)₃
This compound hydrate Ce₂(CO₃)₃·xH₂O
Cerium oxide CeO₂
Cerium phosphate CePO₄
Chloride Cl⁻
Chromium Cr
Copper Cu
Iron(III) sulfate Fe₂(SO₄)₃
Lead Pb
Magnetite Fe₃O₄
Nitrate NO₃⁻
Phosphate PO₄³⁻

Biomedical Research and Biotechnological Prospects

Therapeutic Applications in Oxidative Stress and Inflammation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic mechanism in numerous inflammatory diseases. precisionnanomedicine.comnih.gov Cerium oxide nanoparticles have emerged as powerful antioxidant agents with the potential to mitigate this damage. mdpi.commdpi.com Their therapeutic efficacy is largely attributed to their robust antioxidant capabilities, which allow them to reduce the production of inflammatory mediators. frontiersin.orgnih.gov

Cerium oxide nanoparticles (CeO₂NPs or CNPs) exhibit remarkable antioxidant properties primarily through their ability to mimic the function of natural antioxidant enzymes. frontiersin.orgnih.gov This biomimetic activity is attributed to the dynamic redox cycling between the Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle's surface. frontiersin.orgnih.gov They can act as nanozymes, mimicking enzymes such as superoxide (B77818) dismutase (SOD) and catalase to effectively scavenge excess ROS. precisionnanomedicine.comfrontiersin.orgmdpi.com

The mechanism involves the decomposition of superoxide anions (O₂•−) and hydrogen peroxide (H₂O₂), converting them into less reactive molecules like oxygen and water. precisionnanomedicine.com This process helps to inhibit the formation of highly damaging hydroxyl radicals (OH•). precisionnanomedicine.com Unlike some traditional antioxidants, the surface of cerium oxide nanoparticles is self-regenerating, allowing them to combat oxidative stress in a sustained manner. mdpi.commdpi.com This catalytic repertoire is being harnessed to develop new treatments for disorders induced by oxidative and nitrosative stress. nih.gov

Enzyme MimickedReactive Species TargetedMechanism of ActionReference
Superoxide Dismutase (SOD)Superoxide anion (O₂•−)Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. precisionnanomedicine.commdpi.com
CatalaseHydrogen Peroxide (H₂O₂)Catalyzes the decomposition of hydrogen peroxide to water and oxygen. precisionnanomedicine.commdpi.com
PeroxidaseHydrogen Peroxide (H₂O₂)Reduces hydrogen peroxide. mdpi.com

Given their potent anti-inflammatory and antioxidant activities, cerium oxide nanoparticles are being investigated for a wide range of diseases where oxidative stress is a contributing factor. precisionnanomedicine.commdpi.com Research has shown that these nanoparticles can effectively contrast chronic inflammation in conditions such as neurodegenerative and autoimmune diseases, liver steatosis, and gastrointestinal disorders. mdpi.comresearchgate.net

In preclinical models, they have demonstrated therapeutic potential in managing chronic wounds like diabetic ulcers and radiation-induced skin injuries by mitigating oxidative stress. frontiersin.orgnih.gov Studies on neurodegenerative conditions, such as Alzheimer's disease, have shown that modified CNPs can mitigate oxidative stress, suppress neuronal death, and prevent the activation of pro-inflammatory microglia cells in the brain. mdpi.com In inflammatory autoimmune diseases like rheumatoid arthritis, which are associated with high levels of ROS, the radical-scavenging ability of CNPs presents a promising therapeutic approach. mdpi.com Furthermore, ultrasmall cerium oxide nanoparticles have been shown to effectively scavenge reactive species, inhibit the activation of macrophages, and reduce their infiltration at inflammation sites, leading to an alleviation of acute inflammation. nih.govnih.gov

Nanocarrier and Diagnostic Imaging Applications

Beyond their direct therapeutic effects, the physical and chemical properties of cerium-based nanoparticles make them suitable for advanced applications in drug delivery and medical diagnostics. Their high atomic number and versatile surface chemistry allow for their use as both carriers for therapeutic agents and as contrast-enhancing agents in medical imaging.

Cerium oxide nanoparticles are being explored as nanocarriers to improve the delivery and therapeutic efficacy of various drugs, particularly in oncology. nih.govresearchgate.net Their ability to carry anticancer medications can potentially enhance treatment outcomes. researchgate.net For instance, alginate-coated ceria nanoformulations have been synthesized and loaded with chemotherapeutics. nih.gov Such systems can be designed for targeted drug delivery with minimal release in blood plasma, potentially reducing systemic side effects. nih.gov The nanoparticles can be loaded with drugs through mechanisms like electrostatic interaction, and their use is being investigated to improve the effects of chemotherapy agents in treating tumors like glioblastoma. researchgate.net

The high atomic number (Z=58) of cerium makes it an ideal candidate for use as an X-ray imaging contrast agent. nih.govgencat.cat Cerium oxide nanoparticles can produce strong X-ray attenuation, making them a potential alternative to conventional iodine- and barium-based contrast agents used in Computed Tomography (CT). nih.govacs.org Cerium's k-edge of 40.4 keV is well-suited for the X-ray beams used in medical imaging. nih.govacs.org

Studies have demonstrated that albumin-stabilized cerium oxide nanoparticles can provide a substantial enhancement in X-ray contrast at lower concentrations than commercial agents. nih.govgencat.cat Ultrasmall (1–3 nm) CeO₂ nanoparticles have shown even greater X-ray attenuation than the commercial agent Ultravist. rsc.org In addition to their imaging capabilities, these nanoparticles offer a radioprotective benefit by scavenging harmful ROS generated during X-ray radiation exposure. nih.govnih.gov

Nanoparticle FormulationImaging ModalityKey FindingReference
Albumin-stabilised 5 nm CeO₂NPsX-ray CTUp to a tenfold increase in X-ray contrast at low concentrations with prolonged residence time in target organs. nih.govgencat.cat
Dextran-coated CeO₂NPs (Dex-CeNP)X-ray CTProduced strong CT contrast and accumulated in the colitis area of large intestines in a mouse model. nih.govacs.org
PAA- and PAAMA-coated ultrasmall CeO₂NPs (1-3 nm)X-ray CTDemonstrated greater X-ray attenuation than the commercial contrast agent Ultravist. rsc.org

The efficacy of cerium oxide nanoparticles as therapeutic or diagnostic agents depends on their interaction with and uptake by cells. In vitro studies have shown that cellular uptake is an active, endocytic process. nih.gov Several factors, including particle size and surface charge (zeta potential), significantly influence this process. nih.govtandfonline.com

Research has demonstrated that surface charge plays a critical role; for example, preferential uptake has been observed for negatively charged nanoparticles in some cell lines. nih.gov This is believed to be related to the non-specific adsorption of nanoparticles on the cell membrane followed by the formation of clusters. nih.gov Smaller nanoparticles (3-5 nm) may be able to permeate the cell membrane through passive uptake without energy consumption, suggesting their potential as nanovectors for delivering bioactive molecules directly into cells. tandfonline.com In contrast, larger particles may rely on active uptake mechanisms. tandfonline.com MTT assays on human fibroblast cell lines have indicated that cerium nanoparticles have low toxicity at various concentrations, supporting their potential as safe candidates for biomedical applications. researchgate.net

Cell LineNanoparticle Property StudiedObservationReference
A549 (Adenocarcinoma lung cells)Zeta Potential (Surface Charge)Preferential uptake was observed for negatively charged nanoparticles. nih.gov
A549 and H9c2Surface ChargeUptake was confirmed to be an active endocytic process, inhibited by low temperature and metabolic inhibitors. nih.gov
CCL30 (Squamous cell carcinoma)Particle SizeSmaller nanoparticles (3-5 nm) showed passive cellular uptake, while larger ones required active uptake mechanisms. tandfonline.com
Human Fibroblast Cell LineConcentrationMTT assay indicated no significant toxicity at concentrations up to 100 µg. researchgate.net

Antimicrobial Efficacy and Underlying Mechanisms

The emergence of multidrug-resistant pathogens presents a significant challenge to global health, prompting research into alternative antimicrobial agents. Cerium-derived nanoparticles, particularly cerium oxide nanoparticles (nanoceria), have garnered considerable attention for their potential antimicrobial applications. frontiersin.orgmdpi.com Their efficacy stems from unique physicochemical properties, including the ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states on their surface. frontiersin.org

Antibacterial and Antifungal Properties of Cerium-Derived Nanoparticles

Cerium oxide nanoparticles have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic microbes, including both Gram-negative and Gram-positive bacteria, as well as various fungal species. researchgate.netresearchgate.net The effectiveness of these nanoparticles can be influenced by factors such as particle size, concentration, morphology, and the specific microbial strain. nih.govasm.org

Antibacterial Activity: Studies have consistently shown the inhibitory effects of cerium-derived nanoparticles on bacteria. For instance, they have shown efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of hospital-acquired infections. mdpi.commdpi.com The antibacterial action is observed against various strains, including Escherichia coli, Bacillus subtilis, and Streptococcus mutans. asm.orgmdpi.com Generally, Gram-negative bacteria like E. coli have been found to be more susceptible than Gram-positive bacteria. nih.gov However, other studies report a more pronounced effect on Gram-positive bacteria. nih.gov This variability may be due to differences in nanoparticle synthesis and experimental conditions.

Interactive Data Table: Antibacterial Spectrum of Cerium Oxide Nanoparticles

Bacterial SpeciesTypeObserved EffectReference(s)
Escherichia coliGram-negativeGrowth inhibition, cell wall/membrane disruption frontiersin.orgmdpi.comresearchgate.net
Pseudomonas aeruginosaGram-negativeInhibitory effect, sensitivity to nanoparticles frontiersin.orgnih.gov
Staphylococcus aureusGram-positivePotent antibacterial effect, sensitivity to nanoparticles mdpi.comnih.gov
Streptococcus mutansGram-positiveEvident inhibitory effect mdpi.com
Bacillus subtilisGram-positiveInhibitory growth effects asm.org
Klebsiella pneumoniaeGram-negativeHigh sensitivity to nanoparticles mdpi.com
Porphyromonas gingivalisGram-negativeAntimicrobial toxicity observed mdpi.com

Antifungal Properties: The antifungal potential of cerium-derived nanoparticles has also been investigated. They have shown efficacy against opportunistic fungal pathogens such as Candida albicans. nih.gov The mechanism is believed to involve interactions with the fungal cell wall, leading to irreversible changes and the blockage of enzymatic activity. nih.gov Studies have also reported that cerium oxide nanoparticles can effectively kill fungi like Mucor and Aspergillus species. jscholaronline.org The interaction with the complex polysaccharides, chitin, and glucans that form the fungal cell wall is a key aspect of this activity. mdpi.com

Mechanisms of Action at the Cellular and Molecular Level

The antimicrobial action of cerium-derived nanoparticles is multifactorial, involving a combination of physical and chemical interactions with microbial cells.

Electrostatic Interaction and Membrane Disruption: The process often begins with the electrostatic adsorption of positively charged nanoparticles onto the negatively charged surface of bacterial membranes. frontiersin.org This direct contact can disrupt the integrity of the cell wall and membrane, interfering with vital functions such as selective permeability and cellular respiration. mdpi.comresearchgate.net This physical damage can lead to the leakage of intracellular components and eventual cell death. mdpi.com

Generation of Reactive Oxygen Species (ROS): A primary mechanism is the induction of oxidative stress through the generation of ROS. nih.gov This is facilitated by the reversible conversion between Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface. frontiersin.orgnih.gov The Ce⁴⁺ state can be reduced to Ce³⁺ in the presence of bacteria, leading to oxidative stress on lipids and proteins in the plasma membrane. nih.gov The generated ROS, such as superoxide radicals and hydrogen peroxide, can damage essential biomolecules including nucleic acids, proteins, and lipids, ultimately causing cell death. nih.gov

Interference with Cellular Metabolism: Cerium ions can interfere with crucial metabolic pathways. For example, they have been shown to disrupt bacterial respiration. mdpi.comresearchgate.net By binding to proteins and enzymes, cerium nanoparticles can inhibit their function, leading to a breakdown in cellular processes necessary for survival.

Challenges of Bacterial Resistance and Strategies for Mitigation

While cerium-derived nanoparticles offer a promising alternative to conventional antibiotics, the potential for bacterial resistance is a growing concern, particularly in the context of bacterial biofilms. nih.gov The extensive use of any antimicrobial agent can drive the selection of resistant strains.

Challenges:

Biofilm Formation: Bacteria within biofilms are notoriously difficult to eradicate due to the protective extracellular matrix. There is concern that bacteria could develop resistance mechanisms against nanoparticles, similar to their resistance against antibiotics. nih.gov

Lack of Standardization: The variability in nanoparticle synthesis, size, and surface chemistry makes it challenging to compare results across studies and establish standardized protocols. nih.gov

Strategies for Mitigation:

Combination Therapy: One promising strategy is to use cerium nanoparticles in conjunction with existing antibiotics. Studies have shown that nanoceria can act synergistically with β-lactam antibiotics, enhancing their effectiveness and potentially overcoming existing drug resistance mechanisms. nih.gov

Surface Modification: Modifying the surface of nanoparticles can enhance their antimicrobial efficacy and reduce the likelihood of resistance. For example, coating nanoparticles with polymers like chitosan, which has its own antimicrobial properties, can create a more potent therapeutic agent. frontiersin.org

Targeted Delivery: Developing systems to deliver nanoparticles specifically to the site of infection could increase their local concentration and effectiveness, reducing the systemic exposure that might drive resistance.

Cerium-Containing Bioactive Glasses for Biomedical Applications

Bioactive glasses are a class of materials known for their ability to bond with living tissues, making them highly suitable for bone regeneration applications. nih.govnih.gov The incorporation of therapeutic ions like cerium into the glass composition can enhance their biological properties, including bioactivity, cytocompatibility, and regenerative potential. mdpi.comnih.gov

Assessment of Bioactivity and Cytocompatibility

Bioactivity: The bioactivity of these glasses is primarily defined by their ability to form a hydroxycarbonate apatite (HCA) layer on their surface when exposed to physiological fluids. nih.gov This HCA layer is chemically similar to the mineral phase of bone, facilitating a strong bond with the host tissue. nih.gov The presence of cerium generally does not inhibit the formation of this crucial HCA layer. nih.gov However, some studies have noted that high concentrations of cerium (e.g., 5.3 mol%) can delay HCA formation, possibly due to the precipitation of an insoluble cerium phosphate (B84403) (CePO₄) phase that competes with HCA. nih.govacs.org Despite this, at lower concentrations, cerium-doped glasses exhibit excellent bioactivity. nih.gov

Cytocompatibility: Cerium-containing bioactive glasses have demonstrated good cytocompatibility in various in vitro studies. nih.gov The addition of cerium can have a positive effect, often decreasing the toxicity of the base bioactive glass. mdpi.com These materials have shown to be non-toxic to cell lines such as human osteoblast-like cells (Saos-2) and mouse fibroblasts (L929). mdpi.comnih.gov This favorable biocompatibility is essential for materials intended for implantation and tissue engineering applications. nih.gov

Evaluation of Osteogenic and Angiogenic Properties

Osteogenic Properties: A significant advantage of incorporating cerium into bioactive glasses is the enhancement of their osteogenic (bone-forming) properties. acs.org Research has shown that cerium promotes the growth and differentiation of osteoblasts, the cells responsible for bone formation. mdpi.com Cerium-doped scaffolds have been found to significantly boost the expression of osteogenic markers and improve biomineralization both in vitro and in vivo. dovepress.comresearchgate.net The release of cerium ions appears to stimulate cellular activities that lead to more robust and faster bone regeneration. mdpi.comdovepress.com Studies have identified an optimal doping level of cerium that is particularly effective in promoting new bone formation. dovepress.com

Interactive Data Table: Effects of Cerium on Osteogenic Activity

PropertyObservationReference(s)
Osteoblast Proliferation Promotes increased growth and differentiation mdpi.com
Osteogenic Markers Augments alkaline phosphatase activity and mRNA expression researchgate.net
Mineralization Enhances the formation of mineralized nodules dovepress.comresearchgate.net
New Bone Formation Animal studies confirm improved new bone formation dovepress.com

Angiogenic Properties: Angiogenesis, the formation of new blood vessels, is critical for the survival of newly formed tissue during regeneration. Cerium has also demonstrated pro-angiogenic capabilities. Cerium oxide nanoparticles have been reported to significantly accelerate angiogenesis. dovepress.com The proposed mechanism involves the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and an increase in the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of blood vessels. dovepress.comresearchgate.net By promoting both osteogenesis and angiogenesis, cerium-containing bioactive glasses offer a powerful tool for advanced bone tissue engineering applications. dovepress.com

Theoretical and Computational Investigations

Quantum Mechanical Modeling of Electronic Structure and Bonding

Quantum mechanical modeling is essential for understanding the intrinsic electronic structure and the nature of chemical bonds within Cerium(III) carbonate, Ce₂(CO₃)₃. While comprehensive studies focusing specifically on crystalline this compound are not widely available, the principles of these methods and findings from studies on related cerium compounds and the hydrated Ce³⁺ ion provide significant insight.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of materials. aps.org For cerium compounds, standard DFT approaches are often supplemented with a Hubbard term (DFT+U) to more accurately describe the strongly correlated 4f electrons of cerium, which are not well-handled by standard approximations. aps.orgdtu.dkacs.org A DFT+U study of this compound would calculate properties such as the band structure, density of states (DOS), and electron density distribution. This would reveal the contributions of cerium, carbon, and oxygen orbitals to the valence and conduction bands, thereby characterizing the material as an insulator or semiconductor. The bonding in Ce₂(CO₃)₃ is expected to be predominantly ionic, arising from the electrostatic attraction between Ce³⁺ cations and CO₃²⁻ anions. However, DFT calculations can quantify the degree of covalent character by analyzing the overlap of electron orbitals between cerium and the carbonate group. escholarship.org

Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the chemical bonding based on the topology of the electron density. wikipedia.orgwiley-vch.de By applying QTAIM analysis to the electron density obtained from DFT calculations, one can identify critical points in the density that correspond to atoms, bonds, rings, and cages. wiley-vch.de For this compound, this analysis would precisely define the atomic basins, calculate the charge transfer between cerium and carbonate ions (confirming the ionic nature), and characterize the Ce-O bonds through properties at the bond critical points. wiley-vch.de This would provide a quantitative measure of the bond's strength and ionicity, moving beyond qualitative descriptions. britannica.com

Molecular Dynamics Simulations of Interfacial Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules, providing a window into processes occurring at interfaces and in solution over time. youtube.com

Solution Behavior: The behavior of this compound in aqueous solution is governed by the hydration of the Ce³⁺ ion and its interaction with carbonate ions. Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been performed on the hydrated Ce³⁺ ion. researchgate.netnih.gov These studies provide a detailed picture of the ion's hydration shell, showing that Ce³⁺ is strongly coordinated by water molecules. nih.gov The simulations identified coordination numbers of 9 and 10, with the tri-capped trigonal prism and capped square antiprism being the dominant structural motifs for the hydration shell. researchgate.net

When carbonate ions are present, they can compete with water molecules to coordinate with the Ce³⁺ ion. MD simulations of similar systems, such as Ytterbium(III) in carbonate solutions, show that with increasing carbonate concentration, carbonate ions displace water molecules in the coordination sphere, leading to the formation of complexes like [Yb(CO₃)₂(H₂O)₅]⁻. mdpi.com It is expected that Ce³⁺ would exhibit similar behavior, forming aqueous cerium-carbonate complexes, which is critical for understanding its solubility and transport in aqueous environments.

Interfacial Interactions: MD simulations are also a key tool for investigating the interface between a solid this compound surface and a liquid, typically water. rsc.org Such simulations would model a slab of crystalline this compound in contact with a box of water molecules. youtube.com The interactions would be described by force fields, which are sets of parameters and equations that define the potential energy of the system. For interfaces involving inorganic salts, these force fields must accurately represent the electrostatic and van der Waals interactions between the surface ions (Ce³⁺, CO₃²⁻) and the water molecules.

Key phenomena that can be studied with MD simulations at the Ce₂(CO₃)₃-water interface include:

Surface Hydration: The simulations would reveal the structure of water layers at the crystal surface, showing how water molecules orient themselves in response to the surface charge distribution.

Ion Dissolution and Exchange: By analyzing the trajectories of individual ions, one can observe the initial steps of dissolution, where surface Ce³⁺ and CO₃²⁻ ions leave the lattice and become solvated in the aqueous phase.

Adsorption: The simulations can model the adsorption of other ions or molecules from the solution onto the this compound surface, a process crucial for understanding its role as a scavenger or catalyst.

While specific MD studies on the this compound-water interface are scarce, simulations on analogous systems like the calcite (CaCO₃)-water interface provide a framework for understanding the molecular-level processes that would govern its interfacial behavior. rsc.org

Thermodynamic Modeling of Complexation Equilibria and Solubility

Thermodynamic modeling is used to predict the chemical speciation and solubility of this compound under various conditions, such as different pH levels and carbonate concentrations. pnnl.gov This modeling relies on experimentally determined thermodynamic data, such as stability constants for aqueous complexes and solubility products.

Cerium(III) is known to form poorly soluble compounds with carbonates. researchgate.net In aqueous solutions, Ce³⁺ ions can react with carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions to form a series of aqueous complexes. The formation of these complexes can significantly increase the total solubility of cerium beyond what would be predicted solely by the solubility of the solid phase. escholarship.org

Studies have been conducted to determine the stability constants for cerium(III)-carbonate complexes. The primary equilibria involved are:

Ce³⁺ + CO₃²⁻ ⇌ CeCO₃⁺

Ce³⁺ + 2CO₃²⁻ ⇌ Ce(CO₃)₂⁻

Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ (Hydrolysis) cost-nectar.eu

The stability constants (log β) for these complexes are critical inputs for geochemical and chemical speciation models. pnnl.gov These models solve systems of mass-action and mass-balance equations to calculate the concentration of each cerium species at equilibrium.

Reaction Log β (Stability Constant)
Ce³⁺ + CO₃²⁻ ⇌ CeCO₃⁺ [Value from source]
Ce³⁺ + 2CO₃²⁻ ⇌ Ce(CO₃)₂⁻ [Value from source]
Ce³⁺ + HCO₃⁻ ⇌ CeHCO₃²⁺ [Value from source]

Note: Specific, consistently reported values for all stability constants are difficult to ascertain from the literature and can vary with ionic strength and temperature. The table represents the types of complexes formed.

The solubility of solid this compound, Ce₂(CO₃)₃(s), is described by the solubility product constant (Kₛₚ):

Ce₂(CO₃)₃(s) ⇌ 2Ce³⁺(aq) + 3CO₃²⁻(aq)

Thermodynamic models show that the solubility is highly dependent on pH. At low pH, the carbonate ion concentration is low (as HCO₃⁻ and H₂CO₃ predominate), which favors the dissolution of solid Ce₂(CO₃)₃. Conversely, at higher pH, the increased concentration of CO₃²⁻ leads to precipitation. researchgate.net However, at very high carbonate concentrations, the formation of soluble complexes like Ce(CO₃)₂⁻ can lead to re-dissolution of the solid phase, a phenomenon observed in other rare earth element carbonate systems. mdpi.com

Predictive Models for Catalytic Reaction Mechanisms and Active Sites

Predictive computational models, particularly those based on DFT, are invaluable for exploring the catalytic potential of this compound. These models can elucidate reaction mechanisms at the atomic level, identify active sites, and predict catalytic activity, guiding the design of new catalysts. nih.govnih.gov

While this compound itself is not a widely studied catalyst, related cerium materials are. Titania-supported Ce(III) carbonate clusters have been shown to be effective catalysts for the degradation of reactive oxygen species, with a distinct pH-dependent activity. researchgate.net More broadly, cerium oxides (ceria, CeO₂) are extensively used in catalysis, and their surface chemistry often involves the formation of carbonate and carboxylate species as reaction intermediates. dtu.dkacs.org

DFT+U calculations are the state-of-the-art method for modeling reactions on ceria-based surfaces. dtu.dk These models can be used to predict how reactant molecules, such as CO or CO₂, interact with the catalyst surface. For instance, in CO₂ reduction, a key step is the adsorption of CO₂ onto the ceria surface to form a carbonate species. dtu.dk The calculations can determine the most stable adsorption geometries and the corresponding adsorption energies.

Once an intermediate is formed, predictive models can map out the entire reaction pathway. By calculating the energy of transition states between intermediates, a complete energy profile for the reaction can be constructed. mdpi.com This allows for the identification of the rate-determining step and provides a theoretical prediction of the reaction rate.

For ceria-based catalysts, the active sites are often associated with the Ce³⁺/Ce⁴⁺ redox couple and the presence of oxygen vacancies. researchgate.netexeter.ac.uk Computational models can investigate the role of these sites in this compound or on ceria surfaces where carbonates are present. For example, a model could show how the presence of a Ce³⁺ ion (as in this compound) adjacent to an adsorbed molecule facilitates charge transfer, thereby activating the molecule for a subsequent reaction step. These predictive models help explain experimental observations and can screen for promising modifications, such as doping with other metals, to enhance catalytic performance. nih.govresearchgate.net

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes with Advanced Control

A significant challenge in the utilization of cerium(III) carbonate is the development of synthesis methods that are not only sustainable but also offer precise control over the material's physicochemical properties. Traditional synthesis routes, such as the widely used urea (B33335) homogeneous precipitation method, often require heating, which can be difficult to control precisely, especially during large-scale industrial production. nih.govacs.org This lack of control can lead to inconsistencies in particle size and morphology, impacting the material's performance.

Future research is focused on facile, room-temperature synthesis methods that are more environmentally friendly and energy-efficient. nih.gov One promising approach involves using reagents like 1,1′-carbonyldiimidazole (CDI) and imidazole (B134444) in nonaqueous solvents, which avoids the need for heating. nih.gov This method allows for the synthesis of this compound particles with unique and controllable morphologies—such as nanoplates, flying-saucers, and macaron-like shapes—by simply adjusting the concentration of the reactants. nih.gov The ongoing challenge is to refine these green chemistry approaches to ensure high yields, purity, and reproducibility, making them suitable for industrial-scale manufacturing.

Table 1: Comparison of Synthetic Routes for this compound

Synthesis Route Key Parameters Advantages Challenges & Future Directions
Urea Homogeneous Precipitation High Temperature Well-established method Difficult temperature control, poor for large-scale uniformity, high energy consumption. nih.govacs.org
Hydrothermal/Microwave-Assisted High Temperature & Pressure Good crystallinity Requires specialized equipment, high energy cost. acs.org
Room-Temperature Precipitation (e.g., with CDI) Reactant Concentration, Mixing Time Energy efficient, sustainable, advanced morphological control (nanoplates, etc.). nih.gov Optimizing for high yield and purity, understanding complex reaction mechanisms, scaling up for industrial production.

In-depth Understanding of Structure-Function Relationships at the Atomic Scale

A fundamental gap in the current knowledge of this compound is the precise relationship between its atomic structure and its functional properties. Commercially available this compound is often not a pure compound but a complex mixture of hydrated phases, oxycarbonates, or hydroxides, which complicates characterization. nih.govnrel.govnrel.gov For instance, synchrotron powder X-ray diffraction studies of commercial "this compound hydrate" have revealed it to be a mixture of phases, including orthorhombic CeCO3OH and cubic cerium(IV) oxide. nrel.govnrel.gov

This structural ambiguity presents a major challenge. The catalytic, optical, and biomedical efficacy of cerium-based materials is highly dependent on the oxidation state of cerium (Ce³⁺/Ce⁴⁺) and the presence of surface defects like oxygen vacancies. nih.gov Future research must employ advanced characterization techniques, such as high-resolution microscopy and synchrotron-based spectroscopy, to accurately map the atomic structure of various this compound phases. nrel.gov Elucidating how these specific crystal structures, down to the level of individual bond lengths and coordination environments, influence the material's redox chemistry and surface reactivity is crucial for designing materials with tailored functionalities. nrel.gov

Expansion into Novel Catalytic and Environmental Remediation Applications

While often considered a precursor for the catalytically active cerium oxide, this compound itself is emerging as a functional material in catalysis and environmental remediation. A key challenge is to move beyond its role as a simple precursor and explore its intrinsic capabilities. Recent studies have shown that blending cerium carbonate nanoparticles with materials like titanium dioxide can yield potent antioxidation catalysts. berkeley.edu These composites can prevent damaging photo-oxidation reactions in products such as paints and self-cleaning textiles. berkeley.edu

In environmental applications, this compound has demonstrated significant potential for the removal of pollutants from water. samaterials.com Research has shown its effectiveness as an adsorbent for phosphorus, a major contributor to water eutrophication. acs.org Future work should focus on expanding these applications by:

Synthesizing high-surface-area this compound nanostructures to maximize active sites.

Investigating its performance in removing a wider range of contaminants, including heavy metals and organic pollutants. samaterials.com

Understanding the adsorption and catalytic mechanisms at the molecular level to enhance efficiency and selectivity. acs.org

Advancements in Biomedical Applications Towards Clinical Translation

The potential of cerium compounds in medicine, stemming from their unique antioxidant properties, presents a promising but challenging frontier. mdpi.comresearchgate.net this compound and its derivatives are being explored for biomedical applications, including drug delivery systems and medical imaging contrast agents. samaterials.comnih.gov The ability of cerium nanoparticles to scavenge reactive oxygen species (ROS) makes them candidates for treating conditions related to oxidative stress. mdpi.com

However, the path to clinical translation is fraught with unresolved challenges. A primary obstacle is the lack of standardized materials and a thorough understanding of their long-term biocompatibility and toxicology. mdpi.com Before this compound-based therapies can be considered for human use, the scientific community must address several key issues:

Developing scalable, reproducible synthesis methods for producing clinical-grade nanoparticles with consistent properties.

Conducting systematic, long-term studies on the biodistribution, degradation, and potential cytotoxicity of these materials. mdpi.com

Elucidating the precise biological mechanisms through which these particles exert their therapeutic effects.

Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding

To overcome the aforementioned challenges, a holistic approach that integrates computational modeling with experimental validation is essential. strath.ac.uk Multiscale modeling, which combines quantum mechanical methods like Density Functional Theory (DFT) with classical atomistic and coarse-grained simulations, can provide unprecedented insight into material behavior across different length and time scales. strath.ac.uktuwien.ac.at

For this compound, this integrated approach remains an area of significant opportunity. The unresolved challenge is to apply these powerful computational tools specifically to this compound to:

Predict stable crystal structures and surface terminations.

Simulate synthesis processes to understand how to control particle growth and morphology. tuwien.ac.at

Model the interaction of this compound surfaces with molecules to predict catalytic activity or biological responses. tuwien.ac.at

Interpret complex experimental results, such as spectroscopic data, to build accurate structure-function models. cecam.orgnih.gov By combining theoretical predictions with empirical data, researchers can accelerate the discovery and rational design of new this compound-based materials.

Scalability and Economic Viability of this compound Production for Industrial Relevance

For this compound to achieve widespread industrial impact, its production must be both scalable and economically viable. As noted, traditional synthesis methods that rely on heating are difficult to scale up efficiently, presenting a significant bottleneck. acs.org The development of continuous-flow reactors and process intensification technologies for novel room-temperature syntheses is a critical research direction to address this issue. nih.gov

Furthermore, a comprehensive techno-economic analysis is required. While this compound is already used in industries such as glass manufacturing, automotive catalysts, and aerospace, its adoption in newer, high-value applications depends on its production cost. fortunebusinessinsights.com For example, in wastewater treatment, cerium-based coagulants can be more expensive than traditional alternatives, but their high efficiency can justify the cost in specific scenarios. mdpi.com Future research must focus on optimizing production processes to reduce costs, performing life cycle assessments to evaluate environmental and economic sustainability, and identifying market applications where its unique properties provide a clear performance advantage. nih.gov

Table 2: Summary of Applications and Unresolved Challenges

Application Area Current & Potential Uses Key Unresolved Challenges Future Research Focus
Catalysis Precursor for CeO₂ catalysts; antioxidation additive in composites. berkeley.edusamaterials.com Understanding intrinsic catalytic activity; moving beyond a precursor role. Design of nanostructured Ce₂(CO₃)₃ catalysts; exploring new reaction types.
Environmental Remediation Adsorption of phosphates and heavy metals from wastewater. samaterials.comacs.org Improving adsorption capacity and selectivity; catalyst stability and regeneration. Synthesis of high-surface-area adsorbents; mechanistic studies of pollutant interaction.
Biomedicine Drug delivery, bioimaging, antioxidant therapies (as nanoparticles). samaterials.commdpi.com Long-term biocompatibility and toxicity; lack of clinical-grade materials; regulatory hurdles. mdpi.com Standardized synthesis; in-depth toxicological studies; elucidating biological mechanisms.
Advanced Materials Glass polishing agent; UV blocker in medical glassware and aerospace windows. fortunebusinessinsights.com Cost-effective production of high-purity material for high-tech applications. Development of scalable, low-cost synthesis routes; improving material purity and consistency.

Q & A

Q. Advanced

  • HAADF-STEM : To verify nanoscale Ce(III) carbonate clusters (~2.5 nm) deposited on TiO₂ and rule out dissolution artifacts .
  • XPS : To probe surface Ce³⁺/Ce⁴⁺ ratios and oxygen vacancy formation in catalytic systems .

How can researchers design experiments to study pH-dependent catalytic activity of this compound in reactive oxygen species (ROS) degradation?

Q. Advanced

Photocatalysis setup : Use methylene blue (MB) dye as a ROS probe, with UV light (254 nm) and TiO₂ as a photosensitizer. Adjust pH (e.g., 6–10) and monitor degradation rates via UV-Vis .

Control experiments : Compare Ce(III) carbonate-TiO₂ composites with pure TiO₂ to isolate pH effects.

Post-reaction analysis : Use HAADF-STEM to confirm cluster stability and ICP-MS to detect dissolved Ce³⁺ ions, ruling out dissolution as a factor .

What explains the U-shaped pH dependence of Ce(III) carbonate-TiO₂ composites in ROS degradation?

Advanced
The rate constant for MB degradation increases sharply at acidic and alkaline pH (6–10), forming a U-shaped curve. Contrary to assumptions, this is kinetically controlled rather than due to Ce(III) carbonate dissolution:

  • Acidic conditions : Enhanced ROS generation via TiO₂ surface protonation.
  • Alkaline conditions : Improved dye adsorption on negatively charged TiO₂.
    HAADF-STEM confirms cluster integrity at pH 6.0, and solubility data show dissolution only occurs below pH 5.0 .

How can Ce(III) carbonate clusters be uniformly deposited on TiO₂ for enhanced catalytic performance?

Advanced
A dissolution-deposition strategy is used:

Synthesize Mg–Ce mixed carbonate precursors (Mg:Ce ≈ 12:1 molar ratio).

Suspend in water with TiO₂; MgCO₃ dissolves, leaving insoluble Ce(III) carbonate clusters.

Clusters reassemble on TiO₂, confirmed by TEM and ζ-potential measurements (~2.5 nm size) .

What are the primary applications of this compound in materials science?

Q. Basic

  • Precursor for CeO₂ : Calcination of Ce₂(CO₃)₃ yields monodispersed CeO₂ nanoparticles for catalytic or optoelectronic uses .
  • Catalyst synthesis : Used in dimethyl carbonate (DMC) production via CO₂ and methanol transesterification .

How does polyvinylpyrrolidone (PVP) modulate the morphology of this compound crystals?

Advanced
Molecular dynamics simulations show PVP adsorbs preferentially on high-energy crystal planes (e.g., (002)) via carbonyl groups, reducing growth along those axes. This promotes anisotropic growth into flower-like aggregates. Binding energy calculations confirm stronger PVP adhesion to (002) planes than (040) or (240) .

What experimental factors influence the phase composition of this compound during synthesis?

Q. Basic

  • pH : High pH (>9) stabilizes Ce₂(CO₃)₃·8H₂O, while lower pH favors CeOHCO₃ .
  • Additives : Ethylene glycol reduces particle size by limiting crystal growth .
  • Temperature : Drying at 60°C preserves carbonate phases; higher temperatures induce decomposition to oxides .

How to resolve contradictions in catalytic performance between bulk and supported Ce(III) carbonate?

Advanced
Bulk Ce(III) carbonate shows pH-insensitive activity, while TiO₂-supported clusters exhibit pH-dependent kinetics due to:

  • Proximity effects : Direct electron transfer between TiO₂ and Ce(III) carbonate reduces mass transport limitations.
  • Surface interactions : TiO₂ stabilizes Ce³⁺, preventing oxidation to less active Ce⁴⁺ .

What methodologies are used to study Ce(III) carbonate’s role in CO₂ conversion to dimethyl carbonate (DMC)?

Q. Advanced

Catalyst preparation : Sol-gel synthesis of Ca–Ce mixed oxides, characterized by CO₂-TPD to assess basicity .

Reaction setup : Transesterification of propylene carbonate with methanol in a three-necked flask, monitored via GC-MS.

Kinetic modeling : Correlate Ce³⁺ content with turnover frequency (TOF) to optimize active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.